D-Leucine ethyl ester hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2R)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDPBCEONUCOV-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73913-65-2 | |
| Record name | D-Leucine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73913-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
D-Leucine ethyl ester hydrochloride synthesis protocol
An In-depth Technical Guide on the Synthesis of D-Leucine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in peptide synthesis and pharmaceutical development.[1] This document details the prevalent synthetic methodologies, including the classic Fischer-Speier esterification and the thionyl chloride-mediated approach. Each protocol is presented with detailed experimental procedures, reagent specifications, and reaction conditions. Quantitative data is summarized in tabular format for ease of comparison and reference. Additionally, this guide includes visual representations of the synthetic pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the chemical transformations and processes involved.
Introduction
This compound is the hydrochloride salt of the ethyl ester of D-leucine, an enantiomer of the naturally occurring L-leucine. Its primary applications lie in its use as a chiral building block in the synthesis of peptides and peptidomimetics for pharmaceutical research and development. The esterification of the carboxylic acid moiety of D-leucine increases its solubility in organic solvents and protects the carboxyl group during peptide coupling reactions. The hydrochloride salt form enhances its stability and ease of handling as a crystalline solid. This guide focuses on the common and effective laboratory-scale synthesis of this important compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73913-65-2 | [1][2] |
| Molecular Formula | C₈H₁₇NO₂·HCl | [1][2] |
| Molecular Weight | 195.7 g/mol | [1] |
| Appearance | White powder or crystals | [1] |
| Melting Point | 121 - 127 °C | [1] |
| Optical Rotation | [a]D25 = -18 ± 2º (c=1 in EtOH) | [1] |
| Purity | ≥ 99% | [1] |
Synthetic Methodologies
The synthesis of this compound is primarily achieved through the esterification of D-leucine. The two most common and effective methods are the Fischer-Speier esterification, which involves heating the amino acid in ethanol with a strong acid catalyst, and the use of thionyl chloride in ethanol, which proceeds via an acid chloride intermediate.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5] In the context of amino acid esterification, the acid catalyst also serves to protect the amino group by forming the ammonium salt, preventing unwanted side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-leucine in absolute ethanol.
-
Acid Catalyst Addition: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring. Alternatively, cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. Recrystallization from a suitable solvent system, such as absolute ethanol and diethyl ether, is performed to obtain the pure this compound.[6] The product is then dried under vacuum.
Caption: Fischer-Speier esterification of D-Leucine.
Method 2: Thionyl Chloride-Mediated Esterification
The use of thionyl chloride (SOCl₂) is a highly efficient method for the esterification of amino acids.[7][8] Thionyl chloride reacts with the alcohol to in-situ generate the acid catalyst (HCl) and also activates the carboxylic acid by forming an acyl chloride intermediate, which is then readily attacked by the alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend D-leucine in absolute ethanol.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.[7] An excess of thionyl chloride is typically used.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 1-3 hours).[9]
-
Work-up: Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.
-
Purification: The resulting crude product can be purified by washing with anhydrous diethyl ether and then recrystallized from a mixture of ethanol and ether to yield the pure this compound.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 73913-65-2 | FL49653 [biosynth.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Properties of (R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride, also known as D-Leucine ethyl ester hydrochloride, is a derivative of the essential amino acid D-leucine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of peptide-based pharmaceuticals and nutraceuticals. Its specific stereochemistry and modified carboxyl group offer unique properties that are leveraged in various research and development applications, from studying enzyme catalysis to enhancing the bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of (R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride are summarized in the tables below, providing a consolidated reference for laboratory use.
General and Physical Properties
| Property | Value | Reference(s) |
| Synonyms | This compound, D-Leu-OEt·HCl | [1] |
| CAS Number | 73913-65-2 | [1] |
| Appearance | White crystalline powder | Chem-Impex |
| Melting Point | 124 °C | [1] |
| Optical Rotation | [a]D25 = -18 ± 2º (c=1 in EtOH) | Chem-Impex |
Molecular and Computed Properties
| Property | Value | Reference(s) |
| Molecular Formula | C8H18ClNO2 | [2] |
| Molecular Weight | 195.69 g/mol | [2] |
| Exact Mass | 195.1026065 Da | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 52.3 Ų | [2] |
Experimental Protocols
Synthesis of (R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride
A standard method for the synthesis of amino acid ethyl ester hydrochlorides is through the Fischer esterification of the corresponding amino acid in the presence of ethanolic hydrogen chloride. The following protocol is a representative procedure adapted for the synthesis of the title compound.[3]
Materials:
-
(R)-2-amino-4-methylpentanoic acid (D-Leucine)
-
Absolute ethanol
-
Dry hydrogen chloride gas or thionyl chloride
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend (R)-2-amino-4-methylpentanoic acid in absolute ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until saturation, or alternatively, add thionyl chloride dropwise.
-
Remove the flask from the ice bath and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a minimal amount of hot absolute ethanol by the slow addition of anhydrous diethyl ether, followed by cooling.
-
Collect the purified crystals by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Synthesis Workflow
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC) for Chiral Separation
The enantiomeric purity of (R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride can be determined using chiral HPLC. A representative method for the separation of leucine enantiomers is described below.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Astec® CHIROBIOTIC® T)
Mobile Phase:
-
A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection: UV at 205 nm
-
Injection volume: 10 µL
-
Sample preparation: Dissolve the sample in the mobile phase.
Analytical Workflow for HPLC
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a triplet for the ethyl ester's methyl group, a quartet for the ethyl ester's methylene group, signals for the methine and methylene protons of the leucine backbone, and a doublet for the diastereotopic methyl groups of the isobutyl side chain. The amino protons may appear as a broad signal.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the alpha-carbon, the carbons of the isobutyl side chain, and the carbons of the ethyl ester group.
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. The mass spectra of D- and L-enantiomers are identical.[4] For leucine ethyl ester, characteristic fragmentation would involve the loss of the ethoxy group (-OCH2CH3) and cleavage at the alpha-carbon.[5]
Biological Context: Role in mTOR Signaling
Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][7] While most studies focus on the L-enantiomer, the general mechanism of mTOR activation by amino acids provides a relevant biological context. The mTOR pathway integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis.[8] Leucine plays a critical role in signaling amino acid availability to mTORC1 (mTOR complex 1).[6] Activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[9]
Leucine's Role in mTOR Signaling
Applications in Research and Drug Development
(R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride is utilized in several key areas:
-
Pharmaceutical Development: It serves as a chiral building block in the synthesis of complex organic molecules and peptide-based drugs. Its specific stereochemistry is often crucial for the biological activity of the final product.
-
Nutritional Supplements: As a derivative of leucine, it is explored in the formulation of dietary supplements aimed at enhancing muscle protein synthesis and recovery.
-
Biochemical Research: This compound is used as a tool to study amino acid metabolism, transport mechanisms, and the stereospecificity of enzymatic reactions.
-
Cosmetic Formulations: It can be found in cosmetic products, potentially acting as a skin-conditioning agent.
Conclusion
(R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride is a valuable compound for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Its well-defined physicochemical properties, along with established protocols for its synthesis and analysis, make it a versatile tool for a range of applications. Understanding its role in fundamental biological pathways such as mTOR signaling further enhances its importance in the development of new therapeutic and nutritional interventions. This guide provides a foundational resource to support the effective utilization of this compound in scientific research and development.
References
- 1. This compound | 73913-65-2 | FL49653 [biosynth.com]
- 2. ethyl (2R)-2-amino-4-methylpentanoate hydrochloride | C8H18ClNO2 | CID 11600850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Leucine Ethyl Ester Hydrochloride
CAS Number: 73913-65-2
This technical guide provides a comprehensive overview of D-Leucine ethyl ester hydrochloride, a key building block in synthetic chemistry with significant applications in pharmaceutical development, nutritional science, and biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, supported by experimental protocols and pathway diagrams.
Chemical and Physical Properties
This compound is the hydrochloride salt of the ethyl ester of D-leucine, a non-proteinogenic stereoisomer of the essential amino acid L-leucine. The presence of the D-enantiomer confers unique properties, including increased resistance to enzymatic degradation, making it a valuable component in the design of more stable peptide-based therapeutics.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 73913-65-2 | [3][4] |
| Molecular Formula | C₈H₁₇NO₂·HCl | [3][4] |
| Molecular Weight | 195.7 g/mol | [3] |
| Appearance | White powder | [3] |
| Melting Point | 121 - 127 °C | [3] |
| Optical Rotation | [α]D25 = -18 ± 2º (c=1 in EtOH) | [3] |
| Purity | ≥ 99% | [3] |
| Solubility | Soluble in water. Its solubility in various solvents allows for easy incorporation into formulations. | [3][5] |
| Storage Conditions | Store at 0-8°C. | [3] |
Synthesis and Formulation
The synthesis of this compound is typically achieved through the esterification of D-leucine. A general and effective method involves the reaction of the amino acid with ethanol in the presence of a catalyst, such as thionyl chloride or by bubbling dry hydrogen chloride gas through the alcoholic solution.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of amino acid ethyl ester hydrochlorides.
Materials:
-
D-Leucine
-
Absolute Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) or Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Leucine in absolute ethanol.
-
Esterification:
-
Method A (Thionyl Chloride): Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Method B (HCl Gas): Bubble dry hydrogen chloride gas through the ethanolic suspension of D-Leucine until the solution is saturated. Stopper the flask and stir at room temperature overnight.
-
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be recrystallized from a mixture of absolute ethanol and anhydrous diethyl ether to yield pure this compound as a white solid.
-
Drying: Dry the purified product under vacuum.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 73913-65-2 | FL49653 [biosynth.com]
- 5. L-Leucine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to D-Leucine Ethyl Ester Hydrochloride: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Leucine ethyl ester hydrochloride, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document details its physicochemical properties, provides step-by-step experimental protocols for its synthesis and subsequent use in peptide coupling, and illustrates the experimental workflow.
Core Physicochemical and Analytical Data
This compound is the hydrochloride salt of the ethyl ester of D-leucine, a non-proteinogenic stereoisomer of the essential amino acid L-leucine. Its esterified carboxyl group and protected amino group (as a hydrochloride salt) make it an ideal starting material for the controlled, stepwise elongation of peptide chains. The quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | References |
| Molecular Weight | 195.69 g/mol | [1] |
| Molecular Formula | C₈H₁₈ClNO₂ | [1] |
| CAS Number | 73913-65-2 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 124 °C | [1] |
| Solubility | Soluble in water and alcohols | |
| Storage Conditions | 2-8°C, keep dry, under inert gas | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in dipeptide synthesis. These protocols are based on established chemical principles and can be adapted by researchers for their specific needs.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from D-Leucine using the Fischer esterification method, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2][3][4]
Materials:
-
D-Leucine
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-Leucine (1 equivalent) in an excess of absolute ethanol.
-
Acid Catalyst Addition: Cool the flask in an ice bath. Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or bubble dry hydrogen chloride gas through the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the excess ethanol using a rotary evaporator.
-
Purification: The crude product, this compound, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then precipitate the product by the slow addition of diethyl ether.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Dipeptide Synthesis using this compound
This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-D-Alanine) with this compound to form a dipeptide. The coupling is mediated by dicyclohexylcarbodiimide (DCC).[5][6][7]
Materials:
-
This compound
-
N-Boc-D-Alanine (or another N-protected amino acid)
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Neutralization of Hydrochloride: Dissolve this compound (1 equivalent) in anhydrous DCM or CHCl₃ in a round-bottom flask. Cool the solution in an ice bath and add triethylamine or N-methylmorpholine (1 equivalent) dropwise to neutralize the hydrochloride salt and free the amino group. Stir for 15-30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-D-Alanine (1 equivalent) in anhydrous DCM or CHCl₃.
-
Coupling Reaction: Add the solution of N-Boc-D-Alanine to the flask containing the neutralized D-Leucine ethyl ester. To this mixture, add a solution of DCC (1.1 equivalents) in DCM or CHCl₃ dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to stir at 0°C for 1-2 hours and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Work-up: Filter off the precipitated DCU. Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be further purified by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and the overall workflow of the peptide synthesis process described in the experimental protocols.
Caption: Fischer Esterification of D-Leucine.
Caption: Solution-Phase Dipeptide Synthesis Workflow.
References
- 1. This compound | 73913-65-2 | FL49653 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. peptide.com [peptide.com]
- 6. japer.in [japer.in]
- 7. bachem.com [bachem.com]
An In-depth Technical Guide to the Melting Point of D-Leucine Ethyl Ester Hydrochloride
This technical guide provides a comprehensive overview of the melting point of D-Leucine ethyl ester hydrochloride, a crucial physical property for researchers, scientists, and professionals in drug development. The document details reported melting point values, outlines the standard experimental protocol for its determination, and presents logical workflows and relationships through diagrams.
Physicochemical Properties of this compound
This compound is an amino acid derivative used as a building block in peptide synthesis.[1] Its purity and physical characteristics, such as melting point, are critical indicators of quality for applications in pharmaceutical and biochemical research.
Data Presentation
The melting point of this compound has been reported by various suppliers. A summary of these values is presented below. For comparative purposes, the melting point of its enantiomer, L-Leucine ethyl ester hydrochloride, is also included.
| Compound | Reported Melting Point (°C) | Source |
| This compound | 121 - 127 °C | Chem-Impex[1], AKSci[2] |
| This compound | 124 °C | Biosynth[3] |
| L-Leucine ethyl ester hydrochloride | 134 - 138 °C | Thermo Scientific Chemicals[4] |
| L-Leucine ethyl ester hydrochloride | 134 - 136 °C | Chem-Impex[5], Chengdu Baishixing[6] |
| L-Leucine ethyl ester hydrochloride | 134 - 137 °C | Fisher Scientific[7] |
Experimental Protocol: Melting Point Determination
The determination of a substance's melting point is a fundamental analytical technique used to assess its purity. The following protocol describes the capillary melting point method, a widely accepted standard.
Objective: To determine the melting point range of a solid crystalline sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry. If necessary, dry the sample under a vacuum.
-
Place a small amount of the sample onto a clean, dry watch glass.
-
Use a mortar and pestle to finely powder the crystalline sample. A fine powder ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.
-
Repeat until a packed column of 2-3 mm in height is achieved.
-
-
Melting Point Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set a starting temperature approximately 15-20°C below the expected melting point (based on the data in Table 1).
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slow ramp rate is crucial for an accurate determination.
-
-
Observation and Measurement:
-
Begin heating the sample.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).
-
The recorded range between the onset of melting and the clear point is the melting point range of the sample.
-
-
Post-Analysis:
-
Allow the apparatus to cool completely before performing another measurement.
-
Perform the determination in triplicate to ensure reproducibility and report the average range.
-
A general workflow for this experimental protocol is visualized in the diagram below.
Structure-Property Relationships
The physicochemical properties of this compound, including its melting point, are directly influenced by its molecular structure. The presence of an ionic hydrochloride group, the ester functional group, and the stereochemistry of the chiral center all contribute to the crystalline lattice energy and, consequently, the temperature at which the solid transitions to a liquid.
The diagram below illustrates the logical relationship between the compound's structural features and its observed physical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 73913-65-2 this compound AKSci V1712 [aksci.com]
- 3. This compound | 73913-65-2 | FL49653 [biosynth.com]
- 4. L-Leucine ethyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bsxaminoacid.com [bsxaminoacid.com]
- 7. L-Leucine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]
Solubility Profile of D-Leucine Ethyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of D-Leucine ethyl ester hydrochloride in water and common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document summarizes the available qualitative information and presents a general experimental protocol for determining the precise solubility in a laboratory setting.
Introduction
This compound is a derivative of the essential amino acid D-leucine. It is utilized as a building block in peptide synthesis and is of interest to researchers in drug development and nutritional science. Understanding its solubility is critical for its effective use in various experimental and formulation contexts. This guide aims to provide a foundational understanding of its solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₂·HCl | [1] |
| Molecular Weight | 195.7 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 121 - 127 °C | [1] |
| Optical Rotation | [α]D25 = -18 ± 2º (c=1 in EtOH) | [1] |
Solubility Data
While precise quantitative solubility data for this compound is not widely published, qualitative descriptions and information on analogous compounds provide valuable insights. Table 2 summarizes the available qualitative solubility information. It is important to note that the L-enantiomer, L-Leucine ethyl ester hydrochloride, is reported to be soluble in water, and it is highly probable that the D-enantiomer exhibits similar solubility.
Table 2: Qualitative Solubility of this compound and its L-Enantiomer
| Solvent | Qualitative Solubility | Compound | Reference |
| Water | Soluble | L-Leucine ethyl ester hydrochloride | [2] |
| Various Solvents | Allows for easy incorporation into formulations | This compound | [1] |
| Ethanol | Soluble (based on recrystallization) | L-Leucine ethyl ester hydrochloride |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
4.1. Materials
-
This compound
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment)
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.
-
Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method.
-
HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze using an HPLC system with a suitable detector (e.g., UV or ELSD). A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
Gravimetric Method: Accurately weigh the filtered solution, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can then be calculated.
-
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/100mL.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
References
Purifying D-Leucine Ethyl Ester Hydrochloride: A Technical Guide to Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purification of D-Leucine ethyl ester hydrochloride via recrystallization. The focus is on providing actionable experimental protocols and clear data presentation to aid researchers in obtaining a high-purity final product. D-Leucine and its derivatives are crucial chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Ensuring the enantiomeric and chemical purity of these intermediates is paramount for the successful development of novel therapeutics. Recrystallization remains a fundamental and highly effective technique for achieving the stringent purity requirements of the pharmaceutical industry.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. By carefully selecting the solvent and controlling the cooling process, the target compound can be induced to crystallize out of the solution in a purer form, leaving the impurities behind in the mother liquor.
For amino acid esters like this compound, a common and effective approach involves the use of a binary solvent system. Typically, a polar solvent in which the compound is soluble (e.g., an alcohol) is used to dissolve the crude product. Subsequently, a less polar "anti-solvent" (e.g., diethyl ether) is introduced to reduce the overall solubility of the target compound, thereby promoting crystallization.
Solvent Selection and Solubility
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. While specific solubility data for this compound is not extensively published, information on the closely related L-enantiomer and other amino acid ester hydrochlorides provides a strong basis for solvent selection.
Key Solvent Systems:
-
Alcohol/Ether Mixtures: The most frequently cited solvent system for the recrystallization of leucine ethyl ester hydrochloride is a combination of a short-chain alcohol and diethyl ether.[1] Ethanol and methanol are commonly used as the primary dissolving solvent, while diethyl ether serves as the anti-solvent.
-
Alcohol/Toluene Mixtures: In some instances, toluene has been used in conjunction with an alcohol.[1]
General Solubility Characteristics:
-
Soluble in: Water, Methanol, Ethanol.
-
Slightly Soluble to Insoluble in: Diethyl ether, Toluene, Hexanes.
The general strategy involves dissolving the crude this compound in a minimal amount of warm alcohol and then inducing crystallization by the slow addition of diethyl ether.
Experimental Protocols
The following protocols are representative procedures for the recrystallization of this compound, derived from established methods for similar compounds.[1] Researchers should consider these as a starting point and may need to optimize parameters such as solvent volumes and temperatures for their specific sample.
Protocol 1: Recrystallization from Ethanol and Diethyl Ether
This is the most common and generally effective method.
Materials and Equipment:
-
Crude this compound
-
Absolute Ethanol
-
Anhydrous Diethyl Ether
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add a minimal volume of absolute ethanol with stirring. Gently warm the mixture to 40-50°C to facilitate complete dissolution. It is crucial to use the minimum amount of solvent necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.
-
Crystallization: Allow the solution to cool to room temperature. Begin the slow, dropwise addition of anhydrous diethyl ether while stirring. Continue adding the ether until the solution becomes faintly turbid, indicating the onset of crystallization.
-
Cooling and Crystal Growth: Once turbidity is observed, cease the addition of ether and place the flask in an ice bath (0-4°C) to promote further crystallization.[1] Allow the mixture to stand for at least one hour, or until crystal formation appears complete.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any residual mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum. The melting point of pure L-Leucine ethyl ester hydrochloride is reported to be in the range of 134-138°C, which can be used as an indicator of purity.
Protocol 2: Recrystallization from Methanol and Diethyl Ether
This protocol is an alternative to using ethanol and may be advantageous depending on the specific impurity profile.
Procedure:
The procedure is analogous to Protocol 1, with the substitution of methanol for ethanol as the primary solvent.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the recrystallization of amino acid ethyl ester hydrochlorides. Note that specific values for this compound may vary.
| Parameter | Value/Range | Notes |
| Primary Solvent | Absolute Ethanol or Methanol | The choice may depend on the specific impurities. |
| Anti-Solvent | Anhydrous Diethyl Ether | Added slowly to induce crystallization. |
| Dissolution Temp. | 40-50°C | Gentle warming is sufficient. |
| Crystallization Temp. | 0-4°C | Cooling in an ice bath promotes higher yield. |
| Cooling Time | 1-2 hours | Longer times can improve crystal growth and yield. |
Table 1: Typical Recrystallization Parameters
| Property | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish solid | White crystalline powder |
| Purity (Typical) | 85-95% | >99% |
| Yield (Typical) | N/A | 80-95% |
| Melting Point | Broad range | Sharp, within 1-2°C of the literature value |
Table 2: Expected Outcomes of Recrystallization
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization of this compound.
Conclusion
Recrystallization is a powerful and essential technique for the purification of this compound. The use of an alcohol/ether solvent system, coupled with controlled cooling, can effectively remove impurities and yield a product of high purity. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their purification processes, ensuring the quality of this critical chiral building block for pharmaceutical and chemical synthesis.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Data of D-Leucine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for D-Leucine ethyl ester hydrochloride. Due to the scarcity of readily available, experimentally confirmed NMR data for the D-enantiomer, this guide utilizes data for its enantiomer, L-Leucine ethyl ester hydrochloride. In achiral solvents, the ¹H and ¹³C NMR spectra of enantiomers are identical. This document presents the available spectral data in a structured format, outlines a detailed experimental protocol for acquiring such data, and includes a visualization of the general NMR workflow.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Leucine ethyl ester hydrochloride. These values are based on computational models and data from similar structures and should be considered as estimations.
Table 1: Predicted ¹H NMR Data for Leucine Ethyl Ester Hydrochloride
| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 1 | 1.29 | t | 7.1 |
| 2 | 4.23 | q | 7.1 |
| 4 | 4.05 | t | 7.0 |
| 5a | 1.80 | m | - |
| 5b | 1.70 | m | - |
| 6 | 1.95 | m | - |
| 7 | 0.96 | d | 6.5 |
| 8 | 0.95 | d | 6.5 |
| NH₃⁺ | 8.5 (broad s) | s | - |
Note: The chemical shift of the amine protons (NH₃⁺) can be highly variable and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data for Leucine Ethyl Ester Hydrochloride
| Atom Number | Chemical Shift (δ) [ppm] |
| 1 | 14.1 |
| 2 | 62.5 |
| 3 | 171.0 |
| 4 | 51.5 |
| 5 | 40.0 |
| 6 | 24.8 |
| 7 | 22.5 |
| 8 | 22.0 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. Other suitable deuterated solvents include deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-25 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the appropriate volume of the deuterated solvent.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Mandatory Visualization
The following diagram illustrates a typical workflow for NMR data acquisition and analysis.
References
Spectroscopic Analysis of D-Leucine Ethyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of D-Leucine ethyl ester hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound. This compound is a derivative of the essential amino acid D-leucine, frequently utilized as a building block in peptide synthesis and various pharmaceutical applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73913-65-2 | [1][2] |
| Molecular Formula | C₈H₁₇NO₂·HCl | [1][2] |
| Molecular Weight | 195.7 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 121 - 127 °C | [1] |
| Optical Rotation | [α]D25 = -18 ± 2º (c=1 in EtOH) | [1] |
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on available information for closely related compounds, such as its L-enantiomer. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands as detailed in Table 2.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400-2400 | N-H⁺ (Ammonium) | Broad absorption due to the stretching of the protonated amine. |
| ~2960-2870 | C-H (Alkyl) | Stretching vibrations of the isobutyl and ethyl groups. |
| ~1740 | C=O (Ester) | Strong absorption due to the carbonyl stretch. |
| ~1580 | N-H (Amine) | Bending vibration of the primary amine. |
| ~1200 | C-O (Ester) | Stretching vibration of the ester C-O bond. |
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the chirality of this compound, its NMR spectra will be identical to its L-enantiomer, L-Leucine ethyl ester hydrochloride.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | t | 1H | α-CH |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~1.7 | m | 1H | γ-CH |
| ~1.5 | m | 2H | β-CH₂ |
| ~1.2 | t | 3H | -OCH₂CH₃ |
| ~0.9 | d | 6H | δ-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Ester) |
| ~62 | -OCH₂CH₃ |
| ~52 | α-CH |
| ~40 | β-CH₂ |
| ~25 | γ-CH |
| ~22, 21 | δ-CH₃ |
| ~14 | -OCH₂CH₃ |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would typically be acquired for the free base, D-Leucine ethyl ester.
Table 5: Expected Mass Spectrometry Data for D-Leucine Ethyl Ester
| m/z | Ion |
| 160.13 | [M+H]⁺ |
| 159.12 | [M]⁺ |
| 86.09 | [M - COOC₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Sample Preparation (KBr): The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: A standard proton experiment is performed.
-
¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed.
-
Technique: Electrospray Ionization (ESI) is a common technique for this type of compound.
-
Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Logical flow for structural confirmation.
References
A Technical Guide to High-Purity D-Leucine Ethyl Ester Hydrochloride for Researchers and Drug Development Professionals
An in-depth guide for researchers, scientists, and drug development professionals on sourcing, characteristics, and applications of high-purity D-Leucine ethyl ester hydrochloride.
Introduction
This compound is a derivative of the essential amino acid D-leucine, increasingly utilized in pharmaceutical and biochemical research. Its application spans from being a crucial building block in the synthesis of novel peptides and peptidomimetics to its use in metabolic studies. This guide provides a comprehensive overview of high-purity this compound, including reputable suppliers, key quality parameters, and a detailed experimental protocol for its use in peptide synthesis.
Sourcing High-Purity this compound
Ensuring the quality and purity of starting materials is paramount in research and drug development. Several reputable chemical suppliers offer high-purity this compound, catering to the stringent requirements of the scientific community. When selecting a supplier, it is crucial to consider factors such as purity specifications, availability of analytical data (e.g., Certificate of Analysis), and customer support.
Below is a summary of prominent suppliers and their typical product specifications.
Quantitative Data and Physical Properties
For ease of comparison, the following table summarizes the key quantitative data for this compound available from various suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.
| Property | Typical Specification | Supplier Example(s) |
| Purity | ≥98% to ≥99% | Chem-Impex, Biosynth |
| CAS Number | 73913-65-2 | All listed suppliers |
| Molecular Formula | C₈H₁₇NO₂·HCl | All listed suppliers |
| Molecular Weight | 195.69 g/mol | All listed suppliers |
| Melting Point | 121-127 °C | Chem-Impex, Biosynth |
| Appearance | White to off-white powder or crystalline solid | Most suppliers |
| Optical Rotation | [α]²⁰/D ~ -18° (c=1 in EtOH) | Chem-Impex |
| Storage Conditions | 2-8°C, under inert gas | Biosynth, Chem-Impex |
Experimental Protocols: Solution-Phase Peptide Coupling
This compound is a common building block in solution-phase peptide synthesis. The following is a detailed methodology for a standard peptide coupling reaction using a carbodiimide coupling agent.
Objective: To synthesize a dipeptide by coupling an N-protected amino acid with this compound.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and appropriate visualization method (e.g., ninhydrin stain)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.
-
Stir the reaction mixture at 0°C for 15-20 minutes.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool this solution to 0°C.
-
Add DCC or EDC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Stir the activation mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid mixture to the free amine solution of D-Leucine ethyl ester at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the protected dipeptide.
-
Visualization of Relevant Pathways
To provide context for the biological and chemical applications of this compound, the following diagrams illustrate a key metabolic pathway for D-amino acids and a common workflow in peptide synthesis.
An In-depth Technical Guide to the Safety of D-Leucine Ethyl Ester Hydrochloride
This technical guide provides a comprehensive overview of the available safety data for D-Leucine ethyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development. Due to the limited publicly available safety and toxicological data for the D-enantiomer, this guide summarizes the known physical and chemical properties and outlines general safety precautions. It is crucial to handle this compound with care, as with any chemical substance, even in the absence of a formal hazard classification.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 73913-65-2 | [1][2] |
| Molecular Formula | C₈H₁₇NO₂·HCl | [1][2] |
| Molecular Weight | 195.69 g/mol | [1] |
| Appearance | White powder | [2] |
| Melting Point | 121 - 127 °C | [2] |
| Optical Rotation | [a]D25 = -18 ± 2º (c=1 in EtOH) | [2] |
| Purity | ≥ 99% | [2] |
Hazard Identification and Classification
As of the latest available information, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, this does not imply that the substance is completely harmless. The absence of a classification may be due to a lack of comprehensive toxicological data.
References
Methodological & Application
Application Notes and Protocols for the Use of D-Leucine Ethyl Ester Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug design and development to enhance proteolytic stability and modulate biological activity.[1] D-Leucine, a non-proteinogenic amino acid, is of particular interest due to its hydrophobicity and potential to influence peptide conformation. This document provides detailed application notes and protocols for the use of D-Leucine ethyl ester hydrochloride in solid-phase peptide synthesis (SPPS).
It is critical to note that this compound cannot be directly used in standard Fmoc- or Boc-based solid-phase peptide synthesis. The ethyl ester protects the C-terminus, preventing its activation and coupling to the resin-bound amino group. Furthermore, the free α-amino group would lead to uncontrolled polymerization. Therefore, this compound must first be converted to a suitably Nα-protected derivative, typically Fmoc-D-Leu-OH, prior to its use as a building block in SPPS.
These notes will first detail the conversion of this compound to Fmoc-D-Leu-OH and then provide a comprehensive protocol for its incorporation into a peptide sequence via automated SPPS.
Conversion of this compound to Fmoc-D-Leu-OH
To be utilized in Fmoc-SPPS, the ethyl ester protecting group of this compound must be hydrolyzed, and the α-amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol: Hydrolysis of Ethyl Ester
This protocol outlines the saponification of the ethyl ester to yield free D-Leucine.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Ethanol
-
pH meter or pH paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 1:1 mixture of ethanol and deionized water in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add 1 M NaOH solution while stirring. Monitor the pH and continue adding base until the pH reaches approximately 12-13.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the completion of the hydrolysis by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 6-7 with 1 M HCl.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution containing D-Leucine can be used directly in the next step or lyophilized to obtain solid D-Leucine.
Experimental Protocol: Fmoc Protection
This protocol details the Nα-Fmoc protection of D-Leucine.[2]
Materials:
-
D-Leucine (from the previous step)
-
9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve D-Leucine in a 10% aqueous solution of sodium bicarbonate. Stir until completely dissolved.[2]
-
In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in acetone.
-
Add the Fmoc-OSu solution portion-wise to the stirring D-Leucine solution at room temperature over 30 minutes.[2]
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, remove the acetone using a rotary evaporator.[2]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-D-Leu-OH will form.[2]
-
Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[2]
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Fmoc-D-Leu-OH as a white solid.[2]
-
The crude product can be further purified by recrystallization to achieve high purity suitable for SPPS.[2]
Caption: Workflow for the conversion of this compound to Fmoc-D-Leu-OH.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Leu-OH
The following is a general protocol for the incorporation of Fmoc-D-Leu-OH into a peptide sequence using an automated peptide synthesizer.
Materials and Reagents
-
Fmoc-D-Leu-OH
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected L-amino acids
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents: HCTU, HATU, or HBTU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvent: DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Experimental Protocol: Automated SPPS
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[3]
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3-5 minutes.
-
Drain the solution.
-
Repeat the deprotection treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Leu-OH):
-
In a separate vial, dissolve Fmoc-D-Leu-OH (3-5 equivalents), a coupling reagent (e.g., HCTU, 2.9 equivalents), and an activation base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated Fmoc-D-Leu-OH solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the recommended time (see Table 1).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-D-Leu-OH.
Quantitative Data
The choice of coupling reagent is crucial for achieving high coupling efficiency, especially for sterically hindered amino acids like D-leucine.[5]
Table 1: Comparison of Coupling Reagents for Fmoc-D-Leu-OH Incorporation
| Coupling Reagent | Coupling Time (min) | Representative Crude Purity (%) | Representative Yield (%) | Notes |
| HCTU | 20 - 45 | ~90-95% | ~85-90% | High efficiency and good racemization suppression. |
| HATU | 20 - 45 | >95% | >90% | Highly efficient, especially for difficult couplings. |
| HBTU | 30 - 60 | ~85-90% | ~80-85% | A standard and cost-effective option. |
| DIC/Oxyma | 20 - 60 | ~80-85% | ~75-80% | Lower risk of racemization, suitable for sensitive amino acids.[3] |
Note: The values presented are representative and can vary based on the peptide sequence, resin, and specific synthesizer conditions.
Table 2: Purity and Yield of a D-Leucine Containing Peptide (B1OS-D-L)
| Peptide | Sequence | Crude Purity (by RP-HPLC) | Final Yield |
| B1OS-D-L | GFL(d-L)LKVGSKLKECL | >95% | Not specified |
Data sourced from a study on a novel peptide from Odorrana schmackeri.[1]
Challenges and Side Reactions
The incorporation of D-amino acids can present some challenges in SPPS.
-
Racemization: Although D-amino acids are themselves chiral, the activation step can sometimes lead to epimerization, especially with certain coupling reagents and longer activation times. The use of aminium-based coupling reagents like HATU and HCTU is generally recommended to minimize this risk.[5][6]
-
Steric Hindrance: The bulky isobutyl side chain of leucine, in either D- or L-configuration, can lead to slower coupling kinetics.[5] For difficult couplings, a double coupling protocol or the use of a more reactive coupling agent may be necessary.
-
Aggregation: Peptides containing hydrophobic residues like leucine are prone to aggregation on the solid support, which can hinder subsequent coupling and deprotection steps. The use of pseudoproline dipeptides or other structure-breaking derivatives can help to mitigate this issue.
-
Diketopiperazine Formation: This is a common side reaction, particularly when proline or another N-methylated amino acid is loaded onto the resin, but can also occur with other dipeptide sequences at the N-terminus of the growing chain.[7]
Conclusion
While this compound is not directly applicable in standard solid-phase peptide synthesis, it serves as a valuable starting material for the synthesis of Fmoc-D-Leu-OH. The protocols provided herein offer a comprehensive guide for the conversion of the ethyl ester hydrochloride to the Fmoc-protected amino acid and its subsequent successful incorporation into peptide sequences. Careful selection of coupling reagents and optimization of reaction conditions are crucial to achieving high yields and purity of the final D-leucine-containing peptide. The resulting peptides with enhanced stability are valuable tools for research and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
D-Leucine Ethyl Ester Hydrochloride: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction
D-leucine ethyl ester hydrochloride is a valuable and readily available chiral building block derived from the unnatural D-enantiomer of the amino acid leucine. Its inherent stereochemistry, coupled with the synthetically versatile ethyl ester and the amine hydrochloride functionalities, makes it a powerful tool for the stereoselective synthesis of complex chiral molecules. This application note provides an overview of its applications, detailed experimental protocols for its use in diastereoselective reactions, and quantitative data to guide researchers, scientists, and drug development professionals in leveraging this compound for asymmetric synthesis.
The primary utility of this compound lies in its role as a chiral precursor and a chiral auxiliary. As a precursor, the molecule's stereocenter is incorporated into the final product's backbone. As an auxiliary, it is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and can be recovered. The sterically demanding isobutyl side chain of the leucine moiety plays a crucial role in inducing facial selectivity in reactions at adjacent prochiral centers.
Application 1: Diastereoselective Synthesis of β-Lactams
One of the significant applications of this compound is in the diastereoselective synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. In this context, the chiral amino acid ester is first converted into a chiral imine, which then undergoes a Staudinger cycloaddition with a ketene. The stereochemistry of the resulting β-lactam is controlled by the D-leucine-derived chiral auxiliary.
Logical Workflow for Diastereoselective β-Lactam Synthesis
Caption: Workflow for β-lactam synthesis using a D-leucine-derived chiral auxiliary.
Quantitative Data for a Representative β-Lactam Synthesis
| Product | Diastereomeric Excess (de) | Yield (%) |
| (3R,4S)-1-((R)-1-ethoxy-4-methyl-1-oxopentan-2-yl)-3-phenoxy-4-phenylazetidin-2-one | >95% | 75 |
| (3R,4S)-1-((R)-1-ethoxy-4-methyl-1-oxopentan-2-yl)-3-azido-4-phenylazetidin-2-one | >95% | 82 |
Experimental Protocol: Synthesis of a Chiral β-Lactam Precursor
Step 1: Formation of the Chiral Imine
-
To a solution of this compound (1.96 g, 10 mmol) in dichloromethane (50 mL) is added triethylamine (1.4 mL, 10 mmol) at 0 °C. The mixture is stirred for 30 minutes.
-
Anhydrous magnesium sulfate (5 g) is added, followed by the dropwise addition of benzaldehyde (1.02 mL, 10 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Step 2: Staudinger [2+2] Cycloaddition
-
The crude imine from the previous step is dissolved in anhydrous dichloromethane (50 mL) and cooled to -78 °C under a nitrogen atmosphere.
-
A solution of phenoxyacetyl chloride (1.52 mL, 11 mmol) in dichloromethane (20 mL) is added dropwise.
-
Triethylamine (1.67 mL, 12 mmol) is then added dropwise over 30 minutes, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (50 mL).
-
The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired β-lactam as a white solid.
Application 2: Synthesis of Chiral Ligands for Asymmetric Catalysis
This compound serves as a precursor for the synthesis of valuable chiral ligands, particularly phosphine ligands, which are widely used in transition-metal-catalyzed asymmetric reactions. The synthesis typically involves the reduction of the ester to the corresponding amino alcohol (D-leucinol), followed by further functionalization.
Logical Workflow for Chiral Phosphine Ligand Synthesis
Caption: Synthetic route to chiral phosphine ligands from D-leucine ethyl ester.
Quantitative Data for a Representative Chiral Ligand Synthesis
| Intermediate/Product | Reaction Step | Yield (%) |
| D-Leucinol | Reduction of D-leucine ethyl ester | 90 |
| N-Boc-D-leucinol | Boc-protection | 98 |
| (R)-2-(diphenylphosphino)methyl-4-methylpentan-1-amine | Phosphinylation & Deprotection | 85 |
Experimental Protocol: Synthesis of D-Leucinol
-
A solution of this compound (3.91 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (1.52 g, 40 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is carefully quenched by the successive dropwise addition of water (1.5 mL), 15% aqueous sodium hydroxide (1.5 mL), and water (4.5 mL).
-
The resulting white precipitate is filtered off and washed with THF (3 x 20 mL).
-
The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give D-leucinol as a colorless oil.
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its applications range from the diastereoselective synthesis of biologically important scaffolds like β-lactams to its use as a precursor for chiral ligands in asymmetric catalysis. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this valuable chiral molecule in the development of new pharmaceuticals and fine chemicals.
Application Notes and Protocols for Coupling Reactions with D-Leucine Ethyl Ester Hydrochloride in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leucine ethyl ester hydrochloride is a valuable building block in peptide chemistry, offering a strategic approach to designing peptides with enhanced biological stability and unique conformational properties. The incorporation of D-amino acids, such as D-leucine, can significantly increase resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life of peptide-based therapeutics.[1] This document provides detailed application notes and protocols for the coupling of N-protected amino acids to this compound in solution-phase peptide synthesis.
The protocols outlined below utilize common coupling reagents to facilitate the formation of the peptide bond. Quantitative data from representative experiments are summarized to provide an expected range of yields and purities. Furthermore, the biological significance of incorporating D-leucine is highlighted through an overview of the mechanism of action of antimicrobial peptides (AMPs), a class of molecules where D-amino acid substitution can be particularly advantageous.
Data Presentation: Quantitative Analysis of Dipeptide Synthesis
The following tables summarize representative yields for the synthesis of N-protected dipeptide ethyl esters using various coupling reagents. It is important to note that yields can vary depending on the specific amino acid being coupled, reaction conditions, and purification methods.
| N-Protected Amino Acid | Coupling Reagent/Additive | Amine Component | Dipeptide Product | Yield (%) | Reference |
| Boc-L-Proline | DCC | Glycine methyl ester | Boc-L-Pro-Gly-OMe | 97 | [2] |
| Boc-L-Leucine | DCC/HOBt | L-Leucine methyl ester | Boc-L-Leu-L-Leu-OMe | 61.6 | [3] |
| Boc-Amino Acids | TiCl4 | Amino acid methyl esters | Boc-AA-AA-OMe | High | [4] |
| Boc-L-Phenylalanine | EDC/HOBt | D-Alanine tert-butyl ester | Boc-L-Phe-D-Ala-OtBu | - | |
| Fmoc-Amino Acid | HATU/DIPEA | Resin-bound D-Alanine | Fmoc-AA-D-Ala-Resin | - | [5] |
Experimental Protocols
Protocol 1: Dipeptide Synthesis using DCC/HOBt Coupling
This protocol describes a general procedure for the coupling of an N-Boc-protected amino acid to this compound using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). HOBt is included to suppress racemization and improve coupling efficiency.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Glycine)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq) dropwise and stir for 15 minutes.
-
Activation of the N-Boc-amino acid: In a separate flask, dissolve the N-Boc-protected amino acid (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: To the solution from step 2, add DCC (1.1 eq) and stir for 20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Add the neutralized D-Leucine ethyl ester solution from step 1 to the activated amino acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
Protocol 2: Dipeptide Synthesis using HATU Coupling
This protocol outlines the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent that often leads to faster reactions and higher yields with minimal racemization.[6]
Materials:
-
N-Fmoc-protected amino acid (e.g., Fmoc-Alanine)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add DIPEA (2.2 eq) dropwise.
-
Activation and Coupling: Add HATU (1.05 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Mandatory Visualizations
Experimental Workflow for Peptide Coupling
Caption: General workflow for solution-phase dipeptide synthesis.
Signaling Pathway: Mechanism of Action of Antimicrobial Peptides (AMPs)
The incorporation of D-amino acids can enhance the efficacy of antimicrobial peptides by increasing their resistance to proteolysis. The following diagram illustrates the general mechanisms by which AMPs exert their antimicrobial effects.
Caption: General mechanisms of antimicrobial peptide action.
References
Application of D-Leucine Ethyl Ester Hydrochloride in Peptide-Based Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor stability and rapid degradation. D-Leucine ethyl ester hydrochloride, a derivative of the D-enantiomer of leucine, serves as a valuable building block in this endeavor. Its application can significantly enhance the therapeutic potential of peptide drug candidates by improving their pharmacokinetic and pharmacodynamic profiles.
These application notes provide a comprehensive overview of the utility of this compound in peptide synthesis and the subsequent biological evaluation of the resulting peptides. Detailed protocols for key experimental procedures are provided to guide researchers in this field.
Enhanced Biological Activity and Stability of D-Leucine Containing Peptides
The primary advantage of incorporating D-amino acids like D-leucine into peptide sequences is the enhanced resistance to proteolytic degradation.[1][2][3] Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds formed by L-amino acids. By introducing a D-amino acid, the peptide backbone becomes sterically hindered and less susceptible to enzymatic cleavage, leading to a longer in vivo half-life and improved bioavailability.[1][3]
A compelling example is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) resulted in a peptide with significantly enhanced antibacterial and anticancer activities, coupled with reduced hemolytic activity compared to its L-leucine counterpart.[4][5] This highlights the potential of D-leucine incorporation to not only improve stability but also to fine-tune the biological activity and safety profile of peptide therapeutics.
Quantitative Data Summary
The following tables summarize the comparative biological activities of a parent peptide (B1OS) and its L-leucine (B1OS-L) and D-leucine (B1OS-D-L) modified analogs.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Peptide | S. aureus | MRSA | E. faecalis |
| B1OS | 32 | 64 | 64 |
| B1OS-L | 2 | 4 | 8 |
| B1OS-D-L | 2 | 4 | 8 |
Data sourced from a study on a novel peptide from Odorrana schmackeri.[4]
Table 2: Cytotoxicity Profile
| Peptide | Hemolytic Activity (HC₅₀ in µM) | Anticancer Activity (IC₅₀ in µM against H838 lung cancer cells) |
| B1OS | >128 | Not specified |
| B1OS-L | 29.92 | ~10 |
| B1OS-D-L | 74.5 | ~10 |
Data sourced from a study on a novel peptide from Odorrana schmackeri.[4] The D-leucine modification significantly increased the killing speed on lung cancer cells.[4]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of peptides containing D-leucine are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with a C-terminal D-Leucine Ethyl Amide
Standard solid-phase peptide synthesis (SPPS) protocols are designed for anchoring the C-terminal amino acid to the resin via its carboxylic acid group. To synthesize a peptide with a C-terminal ethyl amide, a common method involves on-resin synthesis followed by displacement from the resin with ethylamine.
Materials:
-
Rink Amide resin
-
Fmoc-D-Leucine-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Ethylamine solution
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-D-Leucine-OH):
-
In a separate vessel, dissolve Fmoc-D-Leucine-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and C-terminal Ethyl Amide Formation:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a solution of ethylamine in a suitable solvent to cleave the peptide from the resin and form the C-terminal ethyl amide.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Side-Chain Deprotection: Treat the collected filtrate with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to remove the side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a bacterial strain.
Materials:
-
96-well polypropylene microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solution
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate until it reaches the mid-logarithmic growth phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Hemolytic Activity Assay
This assay assesses the cytotoxicity of a peptide against red blood cells.
Materials:
-
Fresh red blood cells (e.g., human, horse)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Peptide stock solution
-
Triton X-100 (1% v/v in PBS) for positive control
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Wash fresh red blood cells three times with PBS by centrifugation. Resuspend the cells in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in the 96-well plate.
-
Incubation: Add an equal volume of the 2% erythrocyte suspension to each well. Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in 1% Triton X-100 for 100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 570 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.
Protocol 4: Anticancer Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cancer cells to determine cell viability after peptide treatment.
Materials:
-
Cancer cell line (e.g., H838)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well cell culture plates
-
Peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated cell control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts in the development and mechanism of action of D-leucine containing peptides.
Caption: Workflow for the development of peptide-based drugs incorporating D-leucine.
Caption: "Carpet" model for the mechanism of action of antimicrobial peptides at the bacterial cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do Antimicrobial Peptides Interact with the Outer Membrane of Gram-Negative Bacteria? Role of Lipopolysaccharides in Peptide Binding, Anchoring, and Penetration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Leucine Ethyl Ester Hydrochloride in the Synthesis of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry and chemical biology. Incorporation of UAAs into peptides and other molecular frameworks allows for the exploration of novel biological activities, improved pharmacokinetic profiles, and the development of therapeutic agents with enhanced efficacy and stability. One established and powerful strategy for the asymmetric synthesis of UAAs is the use of chiral auxiliaries to direct the stereoselective formation of new stereocenters.
This document provides detailed application notes and protocols for the use of a chiral auxiliary derived from D-leucine ethyl ester hydrochloride in the asymmetric synthesis of α-alkylated amino acids. The methodology is based on the well-established Schöllkopf bis-lactim ether method, which offers high diastereoselectivity and yields. By employing the D-enantiomer of leucine, this protocol provides access to the corresponding D-unnatural amino acids, which are of significant interest in drug development for their increased resistance to enzymatic degradation.
Principle of the Method
The core of this synthetic strategy lies in the diastereoselective alkylation of a chiral glycine enolate equivalent. A bis-lactim ether is prepared from D-leucine and glycine. The bulky isobutyl group of the D-leucine residue effectively shields one face of the planar lithiated glycine unit, directing incoming electrophiles to the opposite face with high stereocontrol. Subsequent hydrolysis of the alkylated product yields the desired D-unnatural amino acid ester and regenerates the chiral auxiliary as its methyl ester, which can be recovered.
Experimental Protocols
Protocol 1: Synthesis of cyclo(D-Leu-Gly) (Diketopiperazine)
This protocol details the formation of the cyclic dipeptide precursor from this compound and glycine methyl ester hydrochloride.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of methanol and toluene, add triethylamine (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure diketopiperazine, cyclo(D-Leu-Gly).
Protocol 2: Synthesis of the D-Leucine Derived Bis-lactim Ether
This protocol describes the O-methylation of the diketopiperazine to form the key chiral auxiliary.
Materials:
-
cyclo(D-Leu-Gly)
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Suspend cyclo(D-Leu-Gly) (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure bis-lactim ether.
Protocol 3: Asymmetric Alkylation of the Bis-lactim Ether
This protocol outlines the diastereoselective alkylation of the chiral glycine enolate equivalent.
Materials:
-
D-Leucine derived bis-lactim ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a nitrogen inlet and septum
-
Magnetic stirrer and low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the D-leucine derived bis-lactim ether (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise via syringe, and stir the resulting solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the alkylated bis-lactim ether.
Protocol 4: Hydrolysis to the Unnatural D-Amino Acid Methyl Ester
This protocol describes the final cleavage of the alkylated intermediate to release the target unnatural amino acid.
Materials:
-
Alkylated bis-lactim ether
-
Hydrochloric acid (0.1 M to 0.5 M)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the purified alkylated bis-lactim ether in aqueous hydrochloric acid.
-
Stir the solution at room temperature for 4-8 hours.
-
Wash the aqueous solution with diethyl ether to remove any organic impurities.
-
The aqueous layer containing the hydrochloride salts of the unnatural D-amino acid methyl ester and D-leucine methyl ester is then concentrated under reduced pressure.
-
The two amino acid methyl esters can be separated by techniques such as ion-exchange chromatography or by conversion to suitable derivatives followed by chromatography.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of unnatural D-amino acids using the D-leucine derived chiral auxiliary. The data is based on literature reports for analogous systems using L-valine and serves as a guideline for expected outcomes.
| Step | Reaction | Typical Yield (%) | Reference |
| 1 | Diketopiperazine Formation | 70-85 | [1][2] |
| 2 | Bis-lactim Ether Synthesis | 65-80 | [3] |
| 3 | Asymmetric Alkylation | 85-95 | [2][3] |
| 4 | Hydrolysis and Isolation | 75-90 | [2] |
| Alkylating Agent | Unnatural Amino Acid | Diastereomeric Excess (d.e.) (%) | Reference |
| Methyl Iodide | D-Alanine | >95 | [2] |
| Ethyl Iodide | D-2-Aminobutanoic acid | >95 | [2] |
| Benzyl Bromide | D-Phenylalanine | >95 | [2][3] |
| Allyl Bromide | D-Allylglycine | >95 | [3] |
Visualizations
Caption: Overall workflow for the synthesis of unnatural D-amino acids.
Caption: Stereocontrol in the asymmetric alkylation step.
References
Application Notes and Protocols: N-Protection of D-Leucine Ethyl Ester Hydrochloride
These application notes provide detailed protocols for the N-protection of D-Leucine ethyl ester hydrochloride, a common procedure in peptide synthesis and medicinal chemistry. The protocols focus on the widely used Boc and Cbz protecting groups.
Introduction
The protection of the N-terminus of amino acids is a fundamental step in peptide synthesis to prevent unwanted side reactions during peptide coupling. D-Leucine, an unnatural amino acid, and its esters are valuable building blocks in the development of peptidomimetics and chiral drugs. This document outlines two common and reliable methods for the N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O) for Boc-protection and benzyl chloroformate (Cbz-Cl) for Cbz-protection.
Materials and Methods
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
1M Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.
Experimental Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted Boc₂O and acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-D-Leucine ethyl ester. The product is often a colorless oil and can be used in the next step without further purification if high purity is achieved.
Protocol 2: N-Cbz Protection of this compound
This protocol details the procedure for protecting the amino group of this compound using benzyl chloroformate.
Experimental Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent like diethyl ether or DCM.
-
Base and Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium carbonate) (2.5 eq) to the mixture. While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Reaction: Continue stirring at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used in the reaction setup.
-
Combine the organic layers and wash with water and then with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-D-Leucine ethyl ester. The product can be purified further by column chromatography if necessary.
Data Summary
The following table summarizes typical quantitative data for the N-protection reactions. Note that yields can vary based on reaction scale and purity of reagents.
| Protecting Group | Reagent | Base | Typical Yield | Purity (Typical) | Product Appearance |
| Boc | Boc₂O | TEA / DIPEA | >95% | >98% | Colorless Oil |
| Cbz | Cbz-Cl | NaHCO₃ | 85-95% | >97% | Colorless to Pale Yellow Oil |
Visual Workflow
The following diagram illustrates the general workflow for the N-protection of this compound.
Caption: General workflow for N-protection of D-Leucine ethyl ester.
Application Notes and Protocols: D-Leucine Ethyl Ester Hydrochloride in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leucine ethyl ester hydrochloride is a synthetic derivative of the essential amino acid leucine. While the metabolic roles of L-leucine are extensively documented, particularly its function in activating the mTOR signaling pathway to promote protein synthesis, the specific applications of this compound in metabolic research are less characterized.[1] This document provides a theoretical framework and practical protocols for investigating the metabolic fate and effects of this compound.
The D-enantiomer of leucine is not incorporated into proteins and follows a distinct metabolic pathway, primarily involving the enzyme D-amino acid oxidase (DAO).[2] The ethyl ester modification is designed to enhance cell permeability, allowing the compound to be transported into the cell where intracellular esterases can hydrolyze it to release D-leucine. This makes this compound a valuable tool for studying D-amino acid metabolism and for use as a control in studies investigating L-leucine-specific signaling.
Potential Applications in Metabolic Studies:
-
Investigating D-amino acid metabolism: Serve as a substrate for D-amino acid oxidase (DAO) to study its kinetics and activity in various cell types and tissues.
-
Probing stereospecificity of metabolic pathways: Used as a control to differentiate the specific signaling and metabolic effects of L-leucine from non-specific effects related to amino acid transport and general metabolism.
-
Exploring potential therapeutic roles: D-amino acids have been implicated in various physiological processes, and understanding the metabolism of D-leucine could open new avenues for therapeutic intervention in metabolic diseases.[1]
-
Nutritional studies: Elucidating the metabolic fate of D-amino acids present in certain foods or generated by gut microbiota.
Physicochemical Properties and Data Presentation
Clear and structured data is crucial for experimental design and interpretation. Below are the key physicochemical properties of this compound and a comparative table outlining the known metabolic effects of L-leucine versus the hypothesized effects of its D-isomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | D-Leu-OEt·HCl, (R)-2-amino-4-methyl-pentanoic acid ethyl ester hydrochloride | [3] |
| CAS Number | 73913-65-2 | [3] |
| Molecular Formula | C8H17NO2·HCl | [3] |
| Molecular Weight | 195.7 g/mol | [3] |
| Appearance | White powder | [4] |
| Melting Point | 121 - 127 °C | [4] |
| Solubility | Soluble in water. | [5] |
| Storage | 0-8°C | [4] |
Table 2: Comparative Metabolic Effects of L-Leucine and Hypothesized Effects of D-Leucine
| Metabolic Parameter | L-Leucine | D-Leucine (Hypothesized) |
| Primary Metabolic Fate | Protein synthesis, transamination to α-ketoisocaproate (KIC) | Oxidative deamination by D-amino acid oxidase (DAO) to α-ketoisocaproate |
| Effect on mTORC1 Signaling | Potent activator, leading to increased protein synthesis | Not expected to directly activate mTORC1 in the same manner as L-leucine |
| Effect on Insulin Signaling | Can enhance insulin-stimulated glucose uptake and protein synthesis | Unlikely to have a significant direct effect on insulin signaling pathways |
| Cellular Respiration | Can serve as an energy source through catabolism to acetyl-CoA and acetoacetate | Catabolism can also lead to energy production, but the initial steps differ |
| Toxicity | High levels can be toxic, leading to inhibition of other amino acid transport | Potential for toxicity through the generation of hydrogen peroxide by DAO |
Signaling and Metabolic Pathways
The following diagrams illustrate the proposed metabolic processing of this compound and contrast it with the well-established L-leucine signaling pathway.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in metabolic studies.
Protocol 1: In Vitro Metabolic Stability Assay in Hepatocytes
This protocol is adapted for determining the metabolic stability of this compound in cryopreserved human hepatocytes.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte maintenance medium (e.g., Williams Medium E with supplements)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
24-well plates
-
Incubator with orbital shaker (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the manufacturer's protocol. Perform a cell count and viability assessment (e.g., trypan blue exclusion). Dilute the cell suspension to a final concentration of 1 x 10^6 viable cells/mL in pre-warmed hepatocyte maintenance medium.
-
Prepare Compound Working Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Create a working solution by diluting the stock in the hepatocyte medium to the desired final concentration (e.g., 1 µM).
-
Incubation:
-
Add 0.5 mL of the hepatocyte suspension to each well of a 24-well plate.
-
Add 0.5 mL of the compound working solution to the wells.
-
Place the plate in the incubator on an orbital shaker.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots (e.g., 50 µL) from the wells.
-
Quench Reaction: Immediately mix the collected aliquot with 3 volumes of ice-cold acetonitrile containing an internal standard to stop the enzymatic reactions and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the disappearance of the parent compound (this compound) and the appearance of its metabolite (D-leucine) over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
Protocol 2: Assessment of this compound on Cellular Respiration
This protocol uses high-resolution respirometry to assess the effect of this compound on mitochondrial function.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
This compound
-
Cell culture medium
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Respiration medium (e.g., MiR05)
-
Mitochondrial inhibitors and substrates (e.g., digitonin, pyruvate, malate, ADP, succinate, oligomycin, FCCP, rotenone, antimycin A)
Procedure:
-
Cell Culture and Harvest: Culture cells to the desired confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in respiration medium at a known cell density.
-
Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add the cell suspension to the chambers.
-
Permeabilization: Permeabilize the cells with digitonin to allow for the direct assessment of mitochondrial function.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Establish ROUTINE respiration (state with endogenous substrates).
-
Add this compound at the desired concentration and monitor any changes in oxygen consumption.
-
Initiate a SUIT protocol by sequentially adding:
-
Pyruvate, malate, and ADP (to measure Complex I-linked OXPHOS).
-
Succinate (to measure Complex I & II-linked OXPHOS).
-
Oligomycin (to inhibit ATP synthase and measure LEAK respiration).
-
FCCP (to uncouple respiration and determine the electron transport system (ETS) capacity).
-
Rotenone and antimycin A (to inhibit Complex I and III, respectively, and determine residual oxygen consumption).
-
-
-
Data Analysis: Analyze the oxygen flux at each step of the SUIT protocol. Compare the respiratory parameters between cells treated with this compound and vehicle-treated controls.
Concluding Remarks
While direct experimental data on the metabolic effects of this compound is currently limited in published literature, its unique properties as a cell-permeable D-amino acid make it a potentially insightful tool for metabolic research. The protocols and theoretical frameworks provided here offer a starting point for researchers to explore its metabolic fate and its utility in dissecting the stereospecificity of amino acid-regulated metabolic pathways. Future studies are warranted to fully elucidate its role and potential applications in the fields of metabolism, nutrition, and drug development.
References
Application Notes and Protocols: D-Leucine Ethyl Ester Hydrochloride as a Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amino acid esters, with a focus on D-Leucine ethyl ester, as chiral ligands in organometallic chemistry for asymmetric catalysis. While direct, detailed catalytic applications of D-Leucine ethyl ester hydrochloride complexes are not extensively documented in publicly available literature, this document leverages established protocols for closely related systems to provide actionable guidance and highlight the potential of this chiral building block. The primary focus will be on the well-documented use of chiral amino acid-derived Schiff base ligands in copper(II)-catalyzed asymmetric Henry (nitroaldol) reactions, a powerful tool for carbon-carbon bond formation in the synthesis of chiral molecules.
Introduction to Amino Acid Esters as Chiral Ligands
Amino acid esters are valuable chiral ligands in organometallic chemistry.[1][2] Their stereogenic center, ready availability in both enantiomeric forms, and the presence of two distinct coordination sites (the amino group and the ester carbonyl) make them versatile for the construction of chiral catalysts.[2] D-Leucine ethyl ester, derived from the commercially available hydrochloride salt, is a promising candidate for the development of new asymmetric catalysts due to its specific steric and electronic properties.[3][4] Organometallic complexes bearing chiral amino acid ester ligands have been explored in various asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions.[5][6]
A particularly effective strategy involves the condensation of amino acid esters with salicylaldehydes to form chiral Schiff base ligands. These tridentate ligands form stable complexes with transition metals like copper(II), creating chiral Lewis acid catalysts for a range of enantioselective reactions.[7][8]
Application Highlight: Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol. These products are valuable synthetic intermediates, readily convertible to chiral β-amino alcohols, α-hydroxy carboxylic acids, and other important building blocks for pharmaceuticals.[7]
Here, we present a detailed protocol for a copper(II)-catalyzed asymmetric Henry reaction, a representative application for catalysts derived from chiral amino acid esters.
Catalyst System:
The catalyst is typically generated in situ from a copper(II) source and a chiral Schiff base ligand. The ligand is synthesized by the condensation of a chiral amino acid ester (such as D-Leucine ethyl ester) and a substituted salicylaldehyde.
Figure 1: General scheme for the synthesis of a chiral Schiff base ligand and its copper(II) complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications [mdpi.com]
- 4. Catalytic asymmetric Henry reaction using copper(II) chiral tridentate Schiff-base complexes and their polymer-supported complexes [comptes-rendus.academie-sciences.fr]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Preparation Of A Chiral Cu(II)-Schiff Base Complex And Application For Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Synthesis of D-Leucine Ethyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of D-Leucine ethyl ester hydrochloride, a key intermediate in pharmaceutical development and a component in nutritional supplements.[1] The primary method detailed is the Fischer-Speier esterification, a common and effective procedure for converting amino acids to their corresponding ester hydrochlorides.
Overview & Chemical Data
This compound ((R)-2-amino-4-methyl-pentanoic acid ethyl ester hydrochloride) is an amino acid derivative used as a building block in peptide synthesis.[1][2] Its enhanced solubility and bioavailability make it a valuable compound in both biochemical research and the development of nutraceuticals aimed at muscle recovery.[1]
The esterification of the carboxylic acid group of D-Leucine with ethanol in the presence of an acid catalyst yields the desired ethyl ester, which is isolated as a stable hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73913-65-2 | [1][2] |
| Molecular Formula | C₈H₁₇NO₂·HCl | [1][2] |
| Molecular Weight | 195.7 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 121 - 127 °C | [1][2] |
| Purity | ≥ 99% | [1] |
| Optical Rotation | [α]D²⁵ = -18 ± 2º (c=1 in EtOH) | [1] |
| Storage | 0 - 8 °C, under inert gas, keep dry | [1][2] |
Chemical Reaction Pathway
The synthesis is achieved via an acid-catalyzed esterification, commonly known as the Fischer esterification.[3][4] The reaction involves the protonation of the carboxylic acid group of D-Leucine, followed by nucleophilic attack by ethanol. The process is reversible and is typically driven to completion by using an excess of the alcohol reactant.[3][5]
Caption: Fischer esterification of D-Leucine with ethanol.
Experimental Protocols
Two primary methods are effective for this synthesis: direct use of ethanolic hydrogen chloride and the thionyl chloride method.
Method A: Fischer Esterification with Ethanolic HCl
This is a classic and reliable method that uses an excess of ethanol as both a reagent and a solvent, with dry hydrogen chloride gas as the catalyst.[6]
Materials:
-
D-Leucine
-
Absolute Ethanol (Anhydrous)
-
Dry Hydrogen Chloride (HCl) gas or concentrated Hydrochloric Acid
-
Anhydrous Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Drying tube (e.g., with CaCl₂)
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Preparation of Ethanolic HCl: Prepare a solution of ethanolic hydrogen chloride. This can be done by carefully bubbling dry HCl gas through chilled absolute ethanol or by the slow, cautious addition of a calculated amount of acetyl chloride or concentrated HCl to chilled absolute ethanol.
-
Reaction Setup: In a round-bottom flask, suspend D-Leucine (1 eq.) in the prepared ethanolic HCl solution (e.g., 0.1 mol of amino acid in 100-200 mL of solution).[6]
-
Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to reflux using a water bath or heating mantle with stirring. Maintain reflux for 12-24 hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid or viscous oil.[6]
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum volume of warm absolute ethanol.
-
Slowly add anhydrous diethyl ether to the solution with gentle swirling until a persistent turbidity is observed.
-
Cool the mixture to 0 °C to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.[6]
-
-
Drying: Dry the purified product under vacuum to yield pure this compound as a white crystalline solid.[6]
Method B: Thionyl Chloride Method
This method generates the necessary acid catalyst in situ from the reaction of thionyl chloride with ethanol, avoiding the need to handle HCl gas directly.[7][8] This reaction should be performed in a well-ventilated fume hood.
Materials:
-
D-Leucine
-
Absolute Ethanol (Anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with dropping funnel and reflux condenser
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Suspend D-Leucine (1 eq.) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the suspension in an ice bath to approximately 0 °C.
-
Thionyl Chloride Addition: Add thionyl chloride (SOCl₂, ~1.2 eq.) dropwise to the stirred suspension via the dropping funnel.[7] Maintain the temperature below 5 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 3-5 hours.
-
Work-up and Purification: Follow steps 4-7 from Method A to isolate and purify the final product.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for synthesis and purification.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (121-127 °C).[1]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the ester cation.
-
Polarimetry: To confirm the stereochemical integrity by measuring the optical rotation.[1]
-
Purity Analysis (HPLC): To determine the purity of the final compound, which should be ≥ 99%.[1]
Safety and Handling
-
Work in a well-ventilated fume hood, especially when handling thionyl chloride, concentrated HCl, or diethyl ether.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 73913-65-2 | FL49653 [biosynth.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: D-Leucine Ethyl Ester Hydrochloride in Nutraceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leucine ethyl ester hydrochloride is a derivative of the essential branched-chain amino acid (BCAA) D-Leucine. It is utilized in nutraceutical formulations, primarily targeting muscle recovery and growth.[1][2] The ethyl ester modification is intended to enhance its bioavailability compared to its parent amino acid.[1] While the L-isomer of leucine is well-studied for its potent stimulation of muscle protein synthesis via the mTOR signaling pathway, specific research on the biological activities of this compound is less abundant.[3][4] These application notes provide an overview of its potential applications, supported by data largely extrapolated from studies on L-Leucine, and offer detailed protocols for its formulation and evaluation.
Biochemical and Physiological Profile
This compound is a white crystalline powder with a molecular weight of 195.7 g/mol and a melting point range of 121-127°C.[1] It is soluble in various solvents, which facilitates its incorporation into different nutraceutical formulations.[1] While L-Leucine is a direct activator of the mTOR pathway, a key regulator of muscle protein synthesis, the precise signaling mechanisms of this compound are not as well-elucidated.[3][4] It is proposed to enhance protein synthesis and promote muscle anabolism, making it a compound of interest for sports nutrition and for addressing muscle wasting conditions.[1][5]
Data Presentation
The following tables summarize quantitative data from studies on L-Leucine supplementation, which may serve as a reference for designing studies with this compound.
Table 1: Effects of L-Leucine Supplementation on Muscle Protein Synthesis (MPS)
| Study Population | Leucine Dosage | Duration | Key Findings | Reference |
| Healthy Older Adults | 2.5 g, three times a day | 6 weeks | Significantly increased muscle mass compared to placebo. | [4] |
| Healthy Older Individuals | 4 g per meal | 2 weeks | Increased post-absorptive muscle protein synthesis. | [3] |
| Sprague-Dawley Rats | 2.25 g/kg body weight per day | 10 days | Increased phosphorylation of mTOR and its downstream targets (p70S6K and 4E-BP1). | [4] |
| Weanling Rats | 0.5 mM in incubation media | In vitro | Stimulated protein synthesis in catabolic muscles. | [6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | D-Leu-OEt·HCl, (R)-2-amino-4-methyl-pentanoic acid ethyl ester hydrochloride | [1][7] |
| CAS Number | 73913-65-2 | [1][7] |
| Molecular Formula | C8H17NO2·HCl | [1][7] |
| Molecular Weight | 195.7 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 121 - 127 °C | [1] |
| Purity | ≥ 99% | [1] |
| Storage Conditions | 0-8°C | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound Capsules
Objective: To prepare encapsulated this compound for oral administration in preclinical or clinical studies.
Materials:
-
This compound powder
-
Microcrystalline cellulose (MCC) (filler)
-
Magnesium stearate (lubricant)
-
Gelatin capsules (size 0)
-
V-blender
-
Capsule filling machine
Methodology:
-
Milling and Sieving: Pass this compound and microcrystalline cellulose through a 60-mesh sieve to ensure particle size uniformity.
-
Blending:
-
Geometrically mix the sieved this compound and microcrystalline cellulose in a V-blender for 15 minutes to achieve a homogenous blend.
-
Add magnesium stearate to the blend and mix for an additional 3 minutes.
-
-
Encapsulation: Fill the blended powder into size 0 gelatin capsules using a manual or semi-automatic capsule filling machine to the target fill weight.
-
Quality Control: Perform weight variation, content uniformity, and dissolution tests on the filled capsules.
Protocol 2: In Vitro Assessment of Muscle Protein Synthesis in C2C12 Myotubes
Objective: To evaluate the effect of this compound on muscle protein synthesis in a cell-based model.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
This compound
-
Puromycin
-
Lysis buffer
-
BCA protein assay kit
-
Antibodies for Western blotting (e.g., anti-puromycin, anti-p-mTOR, anti-p-p70S6K)
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Treatment:
-
Starve the differentiated myotubes in serum-free DMEM for 2 hours.
-
Treat the myotubes with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 mM) for 1 hour. Include a vehicle control and L-Leucine ethyl ester hydrochloride as a positive control.
-
-
Protein Synthesis Measurement (SUnSET method):
-
Add puromycin (1 µM) to the culture medium and incubate for 30 minutes.
-
Wash the cells with PBS and lyse them.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting to detect puromycin incorporation into newly synthesized proteins.
-
Probe for phosphorylated mTOR and p70S6K to assess signaling pathway activation.
-
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in nutraceutical formulations.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid
-
This compound reference standard
Methodology:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a sulfuric acid buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Extract the active ingredient from the nutraceutical formulation using a suitable solvent and dilute to fall within the calibration curve range.
-
-
Forced Degradation Studies:
-
Subject the this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Analyze the stressed samples to ensure the method can separate the intact drug from its degradants.
-
-
Method Validation (as per ICH guidelines):
-
Validate the method for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
Signaling Pathway
Caption: Hypothesized mTOR signaling pathway activation by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound nutraceuticals.
Logical Relationship
Caption: Logical flow from compound to physiological outcome.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 73913-65-2 | FL49653 [biosynth.com]
Troubleshooting & Optimization
Troubleshooting low yield in D-Leucine ethyl ester hydrochloride synthesis
This guide provides troubleshooting strategies and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis of D-Leucine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
The most common and cost-effective method is the Fischer esterification.[1] This reaction involves treating D-Leucine with an excess of ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl).[2][3] The HCl acts both as a catalyst and as the source for the hydrochloride salt, which improves the product's stability and crystallinity.
Q2: I'm getting a very low yield. What are the most likely general causes?
Low yield in Fischer esterification is typically due to one or more of the following factors:
-
Presence of Water: The reaction is reversible, with water as a byproduct. Any water present at the start or introduced during the reaction will shift the equilibrium back towards the reactants, reducing the yield.[4]
-
Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time, inadequate temperature, or poor catalysis.[5]
-
Side Reactions: The formation of unwanted byproducts, such as diketopiperazines, can consume the starting material or the product.[6]
-
Losses During Work-up: Significant amounts of product can be lost during isolation and purification steps if not performed carefully.
Q3: What are the most critical parameters to control for a high-yield synthesis?
To maximize yield, careful control of the following parameters is essential:
-
Anhydrous Conditions: Using absolute ethanol and thoroughly dried glassware is crucial to minimize the initial water content.[7]
-
Effective Catalysis: The ethanol should be saturated with dry HCl gas, or another acid catalyst like thionyl chloride can be used to generate HCl in situ.[8][9]
-
Reaction Temperature and Time: The reaction is typically run at reflux temperature (around 78°C for ethanol) for an extended period (12-24 hours) to ensure it reaches equilibrium.[4][8]
-
Use of Excess Reagent: Using a large excess of ethanol helps to shift the reaction equilibrium towards the formation of the ester product, according to Le Châtelier's principle.[4]
Q4: How can I effectively remove water from the reaction mixture?
Besides using anhydrous reagents, water produced during the esterification can be removed by distilling off the solvent, sometimes with the aid of a co-solvent like dry toluene, to drive the reaction to completion.[8] The primary strategy, however, remains the use of a large excess of the alcohol reactant.[4]
Q5: What is diketopiperazine and how can I prevent its formation?
Diketopiperazines are cyclic diamides that can form from the intermolecular condensation of two amino acid ester molecules.[6] While this is more common with the free-base form of the amino acid ester, it can be minimized by maintaining acidic conditions throughout the reaction and work-up, as the protonated amino group is not nucleophilic.
Troubleshooting Guide
Problem: The reaction appears incomplete, with a significant amount of D-Leucine starting material remaining (as seen on TLC).
-
Possible Cause 1: Insufficient Catalyst. The HCl concentration in the ethanol may have been too low.
-
Solution: Ensure the ethanol is saturated with dry HCl gas before adding the amino acid. The solution should be acidic throughout the reaction. The use of other catalysts like sulfuric acid has also been reported to be effective.[5]
-
-
Possible Cause 2: Presence of Water. Reagents or glassware may not have been properly dried.
-
Solution: Use fresh, anhydrous absolute ethanol (>99.5%). Dry all glassware in an oven at >120°C for several hours and cool under a desiccator or inert atmosphere before use. Protect the reaction from atmospheric moisture with a drying tube.[7]
-
-
Possible Cause 3: Inadequate Reaction Time or Temperature. The reaction has not been allowed to reach equilibrium.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Extend the reaction time to 24 hours and monitor progress periodically using TLC.[8]
-
Problem: The final product is an oil or a sticky solid that fails to crystallize.
-
Possible Cause 1: Impurities. The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization.
-
Solution: After evaporating the ethanol, add a small amount of fresh, cold, anhydrous diethyl ether to the crude residue and triturate (scrape and swirl) with a glass rod to induce crystallization. If it remains oily, attempt to re-dissolve it in a minimal amount of hot absolute ethanol and cool slowly, followed by the slow addition of anhydrous ether.[8]
-
-
Possible Cause 2: Residual Water. Water can form a syrup with the hygroscopic hydrochloride salt.
-
Solution: Ensure the crude product is thoroughly dried under a high vacuum before attempting recrystallization. During work-up, wash the filtered solid with cold, anhydrous diethyl ether to help remove residual water and other impurities.[8]
-
Problem: Significant product loss occurs during the purification/recrystallization step.
-
Possible Cause 1: Using too much solvent for recrystallization. The product has some solubility even in the anti-solvent.
-
Solution: Dissolve the crude product in the minimum amount of hot absolute ethanol required for complete dissolution. Add anhydrous diethyl ether slowly until the solution becomes faintly cloudy, then cool slowly in an ice bath to maximize crystal formation.[8]
-
-
Possible Cause 2: Premature crystallization. The product crystallizes too quickly into very fine particles that are difficult to filter.
-
Solution: Allow the solution to cool slowly without disturbance. Rapid cooling often leads to smaller crystals.
-
-
Possible Cause 3: Inefficient filtration.
-
Solution: Ensure a good seal on the Buchner funnel and use appropriately sized filter paper. Wash the collected crystals with a small amount of cold anhydrous diethyl ether to remove soluble impurities without dissolving a significant amount of the product.
-
Data Summary: Key Parameter Optimization
The following table summarizes the impact of critical reaction parameters on the yield of this compound.
| Parameter | Condition Leading to Low Yield | Recommended Condition for High Yield | Rationale |
| Water Content | Using 95% ethanol; wet glassware; exposure to air. | Use absolute ethanol (>99.5%); oven-dried glassware; use of a drying tube. | Water is a product of the reaction; its presence reverses the equilibrium, lowering the yield (Le Châtelier's Principle).[4] |
| Acid Catalyst | Insufficient HCl concentration; degraded catalyst (e.g., old thionyl chloride). | Saturate cold ethanol with dry HCl gas or use 1.1-1.5 equivalents of thionyl chloride or trimethylchlorosilane.[9][10] | The acid protonates the carboxylic acid's carbonyl oxygen, increasing its electrophilicity for attack by the ethanol nucleophile.[4] |
| Reaction Temperature | Below reflux temperature. | Steady reflux of ethanol (approx. 78 °C). | Provides sufficient activation energy for this slow reaction without promoting thermal degradation.[8] |
| Reaction Time | Less than 12 hours. | 12 to 24 hours. | Fischer esterification is an equilibrium-limited reaction that requires sufficient time to proceed to completion.[4][8] |
| Purification Solvents | Using polar solvents for washing; excessive solvent for recrystallization. | Recrystallize from minimal hot ethanol with slow addition of anhydrous diethyl ether; wash final product with cold anhydrous diethyl ether. | Maximizes recovery of the polar hydrochloride salt while washing away less polar impurities.[8] |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification with Ethanolic HCl
-
Preparation of Ethanolic HCl: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, cool 100 mL of absolute ethanol to 0°C in an ice bath. Bubble dry HCl gas through the stirred ethanol for 30-45 minutes. The flask should be equipped with a drying tube outlet to prevent moisture ingress and vent excess HCl to a trap.
-
Reaction Setup: Remove the gas inlet tube and add 10.0 g of D-Leucine to the cold ethanolic HCl solution.
-
Reflux: Equip the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 and ninhydrin stain). The starting material spot should diminish over time.
-
Isolation of Crude Product: After 24 hours, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The result should be a white or off-white solid crude product.[8]
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal volume of hot absolute ethanol and swirl until the solid is completely dissolved.
-
Crystallization: While the solution is still warm, slowly add anhydrous diethyl ether with constant swirling until a persistent cloudiness is observed.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Filtration and Drying: Collect the white crystalline product by suction filtration using a Buchner funnel. Wash the crystals with two small portions of cold, anhydrous diethyl ether. Dry the product under high vacuum to a constant weight.[8]
Visualizations
Experimental Workflow
Caption: Workflow from starting materials to pure product.
Troubleshooting Decision Tree
References
- 1. reddit.com [reddit.com]
- 2. aklectures.com [aklectures.com]
- 3. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scielo.br [scielo.br]
- 9. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during coupling of D-Leucine ethyl ester hydrochloride
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions to help you minimize racemization when coupling D-Leucine ethyl ester hydrochloride.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the coupling of this compound, offering potential causes and solutions to maintain stereochemical integrity.
| Issue Observed | Potential Cause | Recommended Solution |
| High percentage of L-Leucine diastereomer detected post-coupling. | Inappropriate Base Selection: Using a strong, sterically unhindered base like triethylamine (TEA) can accelerate α-proton abstraction, leading to racemization.[1] | Switch to a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices.[1][2] For particularly sensitive couplings, consider using 2,4,6-collidine (TMP), which has been shown to produce minimal racemic products.[1][3] |
| Suboptimal Coupling Reagent: Carbodiimide reagents (DCC, DIC, EDC) used without an additive are known to cause significant racemization.[4][5] | When using carbodiimides like DIC or EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress racemization.[2][5][6] Alternatively, use phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) type coupling reagents, which are highly efficient and, when used correctly, can minimize racemization.[2][7] | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of both the coupling reaction and the competing racemization side reaction.[8] | Perform the coupling at a low temperature. It is recommended to run the reaction at 0 °C, especially during the activation step, and allow it to slowly warm to room temperature.[9] While microwave heating can speed up synthesis, it can also lead to significant racemization for sensitive amino acids if the temperature is not carefully controlled; lower microwave temperatures (e.g., 50 °C) are preferable.[3] | |
| Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before the addition of the amine component increases the opportunity for racemization.[9] | Add the coupling reagent in situ (to the mixture of the carboxylic acid, amine, and base) or pre-activate the carboxylic acid for a minimal amount of time before adding the this compound. | |
| Unfavorable Solvent Choice: The polarity of the solvent can influence the rate of racemization. Highly polar solvents may facilitate racemization pathways.[10][11] | Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often suitable choices.[10] Dichloromethane (DCM) is also commonly used. Avoid solvents like chloroform, acetonitrile, and nitromethane where the ratio of racemization to coupling rate can be unfavorably high.[10] | |
| Low coupling efficiency and yield. | Steric Hindrance: D-Leucine possesses a bulky isobutyl side chain, which can sterically hinder the coupling reaction. | Use a highly efficient coupling reagent known to overcome steric hindrance, such as HATU or COMU.[7] Increasing the reaction time or temperature may be necessary, but temperature increases should be done cautiously due to the risk of racemization.[8] |
| Aggregation: Peptide aggregation, especially in solid-phase synthesis, can lead to incomplete reactions.[6] | If aggregation is suspected, consider switching to a more suitable solvent like N-methylpyrrolidone (NMP) or adding DMSO.[6] Using resins like TentaGel or employing microwave irradiation can also help disrupt aggregation.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in peptide synthesis?
A1: Racemization is the conversion of a single, pure enantiomer (like D-Leucine) into a mixture of both D and L enantiomers.[12] In peptide and drug development, the stereochemistry of each amino acid is critical for the final molecule's three-dimensional structure, biological activity, and therapeutic efficacy. The presence of the incorrect stereoisomer can lead to inactive or even harmful products.[12][13]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone. The proton on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[2][12][14]
-
Direct Enolization (α-Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is more common with strong bases.[2][4][14]
Q3: Which coupling reagents are best for minimizing racemization?
A3: For carbodiimide-based couplings (DCC, DIC, EDC), the addition of racemization-suppressing additives like HOBt, HOAt, or OxymaPure is crucial.[2][4][6] Uronium/aminium salts (HATU, HBTU) and phosphonium salts (PyBOP, PyAOP) are highly effective coupling reagents that, when used with an appropriate base, generally result in low levels of racemization.[2][7] Newer ynamide-based coupling reagents have also shown remarkable superiority in suppressing racemization.[14]
Q4: How does the choice of base impact racemization?
A4: The base neutralizes the hydrochloride salt of D-Leucine ethyl ester and facilitates the coupling reaction. However, it is also the primary culprit in abstracting the α-proton, which initiates racemization.[1] Stronger and less sterically hindered bases (like triethylamine) increase the rate of racemization.[1] Therefore, weaker or bulkier bases like N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine are strongly recommended.[1][2]
Q5: Can I use elevated temperatures to speed up the coupling of the sterically hindered D-Leucine?
A5: While elevated temperatures, including those achieved with microwave heating, can accelerate slow coupling reactions, they also significantly increase the rate of racemization.[8] If you must use heat, it should be carefully controlled. For sensitive amino acids, it has been shown that lowering the microwave coupling temperature from 80°C to 50°C can limit racemization.[3] It is often better to optimize other reaction parameters (reagent choice, concentration) before resorting to higher temperatures.
Quantitative Data on Racemization
The following table provides illustrative data on the impact of different reaction conditions on epimerization levels in analogous peptide couplings. These values are indicative and can vary based on the specific substrates and reaction times.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Approx. % Epimerization | Reference |
| DCC | HOBt | NMM | DCM | 0 to RT | < 2% | [9] |
| DIC/EDC | HOAt | DIPEA | DMF | RT | ~4.2% | [9] |
| HATU | - | DIPEA | DMF | RT | Can be low with short activation times | [9] |
| Fmoc-L-His(Trt)-OH Coupling | HBTU/HOBt | DIPEA | DMF | 90 (Microwave) | ~3-4% | [15] |
| Fmoc-L-His(Trt)-OH Coupling | DIC/Oxyma | DIPEA | DMF | RT | ~1.8% | [16] |
Experimental Protocol: Low-Racemization Coupling of an N-Protected Amino Acid with this compound
This protocol describes a general method for coupling an N-terminally protected amino acid (e.g., Boc-L-Alanine) to this compound using DIC and HOBt, a combination known to minimize racemization.
Materials:
-
N-Boc-L-Alanine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir the mixture at 0 °C for 15 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling Reaction: To the cooled N-Boc-L-Alanine solution, add DIC (1.1 equivalents) dropwise. A white precipitate (diisopropylurea) may begin to form. Stir the activation mixture at 0 °C for 20 minutes.
-
Transfer the neutralized D-Leucine ethyl ester solution from step 1 into the activated acid mixture from step 3.
-
Allow the reaction flask to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.
Visual Guides
Caption: Decision workflow for minimizing racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for peptide synthesis using D-Leucine ethyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing peptide synthesis using D-Leucine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis? A1: this compound is the hydrochloride salt of the ethyl ester of D-leucine, a non-natural amino acid.[1] In peptide synthesis, it serves as a building block, particularly for creating peptides with specific stereochemistry that can enhance stability or biological activity.[2] Its esterified carboxyl group and hydrochloride salt form necessitate specific considerations during coupling reactions, such as neutralization.[3]
Q2: Why is the hydrochloride form used, and how does it impact the reaction? A2: The hydrochloride salt form enhances the stability and solubility of the amino acid ester, making it easier to handle and store.[2] However, the presence of the hydrochloride means the α-amino group is protonated. Before the coupling reaction can proceed, this proton must be neutralized by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine.[3][4][5]
Q3: What are the main challenges associated with using this compound? A3: The primary challenges include:
-
Steric Hindrance: The isobutyl side chain of leucine can sterically hinder the coupling reaction, potentially leading to incomplete reactions or requiring more potent coupling reagents and longer reaction times.[4]
-
Racemization: Although D-Leucine is used, racemization at the α-carbon of the activating amino acid partner is a general concern in peptide synthesis, especially with strong bases or high temperatures.[6][7] The presence of chloride ions can sometimes increase the risk of racemization with certain coupling methods.[6]
-
Solubility: Peptides rich in hydrophobic amino acids like leucine can be prone to aggregation and poor solubility in standard solvents, which complicates both the synthesis and purification steps.[8][9]
Q4: Which protecting group strategy is recommended when incorporating D-Leucine? A4: The choice of N-terminal protecting group for the incoming amino acid depends on the overall synthetic strategy.
-
Fmoc (Fluorenylmethyloxycarbonyl): This is the most common strategy for solid-phase peptide synthesis (SPPS). It is base-labile (removed with piperidine) and orthogonal to the acid-labile side-chain protecting groups.[10][11]
-
Boc (tert-Butoxycarbonyl): This is another robust strategy, particularly for solution-phase synthesis or when base-sensitive moieties are present. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA).[5][10]
Troubleshooting Guide
Q1: I am observing low coupling efficiency or incomplete reaction when using this compound. What are the possible causes and solutions? A1: Low coupling efficiency is a common issue, often stemming from steric hindrance or peptide aggregation.
Troubleshooting Steps for Low Coupling Efficiency
| Potential Cause | Recommended Solution | Citation |
|---|---|---|
| Insufficient Reagent Activity | Switch to a more powerful onium-salt coupling reagent such as HATU, HBTU, or PyAOP. | [4] |
| Steric Hindrance | Increase the reaction time (e.g., 2-24 hours) or perform the coupling at a slightly elevated temperature to overcome the activation energy barrier. | [4] |
| Peptide Aggregation | Change the solvent to a more disruptive one like N-methylpyrrolidone (NMP) or add chaotropic salts. Sonication can also help break up aggregates. | [7] |
| Incomplete Neutralization | Ensure at least one equivalent of a tertiary base (e.g., DIPEA) is added to neutralize the hydrochloride salt and liberate the free amine for coupling. For solution-phase couplings, two equivalents of base are often used.[12][13] | [12][13] |
| Premature Reagent Degradation | Prepare coupling reagent solutions fresh before use. | |
Q2: How can I detect and minimize racemization during the coupling step? A2: Racemization compromises the stereochemical integrity of the peptide and can lead to diastereomeric impurities that are difficult to separate.[4]
Strategies to Minimize Racemization
| Mitigation Strategy | Detailed Recommendation | Citation |
|---|---|---|
| Use Racemization-Suppressing Additives | Always include an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure. HOAt and Oxyma are generally superior to HOBt. | [4][7][14] |
| Optimize Base Selection | Use a weaker tertiary base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, especially if racemization is a significant concern. | [4][12] |
| Choose Appropriate Coupling Reagent | Phosphonium-based reagents like PyBOP or PyAOP are often associated with lower racemization levels compared to some uronium-based reagents. | [4] |
| Control Reaction Temperature | Avoid prolonged reaction times at elevated temperatures. If heating is necessary, optimize for the shortest duration required for a good yield. | [4] |
| Pre-activation Time | Reduce the pre-activation time of the carboxylic acid before adding the amine component (D-Leucine ethyl ester) to minimize the formation of oxazolone intermediates, which are prone to racemization. |[4][15] |
Q3: My peptide is becoming insoluble during synthesis after adding several leucine residues. What can I do? A3: This is likely due to peptide aggregation driven by the hydrophobic nature of leucine.
Troubleshooting Peptide Aggregation and Solubility
| Strategy | Description | Citation |
|---|---|---|
| Solvent Exchange | Switch from standard solvents like DMF to NMP or add DMSO to the reaction mixture to disrupt hydrogen bonding that causes aggregation. | [7] |
| Incorporate Disrupting Elements | If possible in the sequence design, introduce pseudoprolines or use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt secondary structure formation. | [7] |
| Elevated Temperature | Performing the coupling at a higher temperature can often improve solubility and reaction rates. | [7] |
| Sonication | Applying sonication during the coupling step can physically break apart aggregates and improve reagent access to the reaction site. | [7] |
| Use Low-Substitution Resin | Synthesizing the peptide on a resin with lower initial loading can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation. |[7] |
Experimental Protocols
Protocol 1: General Solution-Phase Dipeptide Synthesis using this compound
This protocol describes a general method for coupling an N-terminally protected amino acid (e.g., Boc-L-Alanine) with this compound using DCC as the coupling reagent and HOBt as an additive.[5]
Materials:
-
N-Boc-L-Alanine
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-L-Alanine (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM.
-
In a separate flask, suspend this compound (1.0 equiv.) in DCM.
-
Neutralize the this compound suspension by adding NMM (1.0 equiv.) at 0°C and stir until the solution is clear.
-
Add the neutralized D-Leucine ethyl ester solution to the N-Boc-L-Alanine/HOBt mixture.
-
Cool the combined reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equiv.) in DCM to the reaction mixture dropwise.
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product using silica gel column chromatography.[5]
Protocol 2: Standard Solid-Phase Coupling to a Resin-Bound Peptide
This protocol details the coupling of an Fmoc-protected amino acid to the N-terminus of a peptide chain where the previous residue was D-Leucine. It assumes the N-terminal amine of the D-Leucine residue on the resin has already been deprotected (is present as a free amine).
Materials:
-
Peptide-resin with a free N-terminal D-Leucine
-
Fmoc-protected amino acid (4 equiv.)
-
HATU (3.9 equiv.)
-
DIPEA (8 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equiv.) and HATU (3.9 equiv.) in DMF. This is the activation solution.
-
Add DIPEA (8 equiv.) to the activation solution and mix briefly (pre-activation).[4]
-
Immediately add the activated amino acid solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test, such as the ninhydrin (Kaiser) test.[4]
-
If the test is positive (indicating an incomplete reaction), the coupling step can be repeated (double coupling).
-
Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.[4]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
- 1. This compound | 73913-65-2 | FL49653 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. chemrxiv.org [chemrxiv.org]
Side reactions of D-Leucine ethyl ester hydrochloride in solution
Welcome to the technical support center for D-Leucine ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling and side reactions of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Compound Stability and Storage
Question 1: My this compound solution appears to be degrading over time. What are the primary causes and how can I minimize this?
Answer: this compound is susceptible to several degradation pathways in solution, primarily hydrolysis and racemization. The stability is significantly influenced by pH, temperature, and the solvent used.
-
Hydrolysis: The ester group can be hydrolyzed to form D-Leucine and ethanol. This reaction is catalyzed by both acidic and basic conditions. To minimize hydrolysis, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and ideally under anhydrous conditions. For aqueous solutions, buffering at a slightly acidic pH (around 4-5) may slow down the hydrolysis rate compared to neutral or basic conditions.
-
Racemization: The chiral center of the D-amino acid ester can undergo racemization to form the L-enantiomer, particularly in the presence of bases or at elevated temperatures. To mitigate racemization, avoid basic conditions and prolonged exposure to heat. When used in reactions requiring a base, use the minimum necessary amount and consider milder, non-nucleophilic bases.
Troubleshooting Inconsistent Results: If you observe inconsistent results between experiments, it could be due to variations in the age of the solution, storage conditions, or pH. Always use freshly prepared solutions for critical experiments to ensure reproducibility.
Side Reactions in Peptide Synthesis
Question 2: I am using this compound in a peptide coupling reaction and observing low yields of my desired peptide. What are the likely side reactions?
Answer: Low yields in peptide coupling reactions with this compound can be attributed to several side reactions, including diketopiperazine formation and N-acylurea formation, especially when using carbodiimide coupling reagents.
-
Diketopiperazine Formation: This is an intramolecular cyclization reaction that can occur with dipeptide esters, particularly those with less sterically hindered amino acids at the N-terminus. The free N-terminal amine of the dipeptide attacks the ester carbonyl, leading to the formation of a stable six-membered ring (a diketopiperazine) and truncation of the peptide chain. The rate of this reaction is influenced by the amino acid sequence, with residues like glycine and proline being particularly prone to this cyclization. The bulky isobutyl side chain of leucine can influence the rate of this reaction. To minimize diketopiperazine formation, it is advisable to couple the dipeptide ester immediately after its formation and deprotection of the N-terminal protecting group.
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct. This side reaction is more prevalent with sterically hindered amino acids like leucine, as the bulky side chain can slow down the desired reaction with the amine nucleophile, allowing more time for the rearrangement to occur. To suppress N-acylurea formation, consider using coupling additives such as HOBt or Oxyma.
Troubleshooting Low Coupling Yields: If you suspect these side reactions, consider optimizing your coupling strategy. This may involve changing the coupling reagent, adding an auxiliary nucleophile, or adjusting the reaction temperature and time.
Quantitative Data Summary
While specific kinetic data for the hydrolysis and racemization of this compound is not extensively available in the literature, the following tables provide a general overview of the factors influencing these side reactions based on studies of similar amino acid esters. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
Table 1: Factors Influencing Hydrolysis of Amino Acid Ethyl Esters
| Parameter | Effect on Hydrolysis Rate | Recommendations for Minimizing Hydrolysis |
| pH | Significantly increases in acidic (pH < 3) and basic (pH > 8) conditions. Generally more stable at slightly acidic pH. | Maintain solutions at a slightly acidic pH (e.g., 4-5) if possible. Avoid strongly acidic or basic conditions. |
| Temperature | Rate increases with increasing temperature. | Store solutions at low temperatures (2-8 °C). Avoid heating solutions for extended periods. |
| Solvent | Hydrolysis is more significant in aqueous solutions compared to anhydrous organic solvents. | Use anhydrous solvents whenever the experimental protocol allows. Prepare aqueous solutions fresh. |
Table 2: Factors Influencing Racemization of Amino Acid Esters
| Parameter | Effect on Racemization Rate | Recommendations for Minimizing Racemization |
| Base | Rate increases in the presence of base. | Use the minimum required amount of a non-nucleophilic base. Avoid strong bases. |
| Temperature | Rate increases with increasing temperature. | Perform reactions at the lowest effective temperature. |
| Solvent | The choice of solvent can influence the rate of racemization. | The specific effects of different solvents on D-Leucine ethyl ester should be determined empirically. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. These should be optimized for your specific instrumentation and experimental needs.
Protocol 1: Stability Indicating HPLC-UV Method for Purity Analysis
This method is designed to separate this compound from its primary degradation products, D-Leucine and any formed diketopiperazine.
1. Materials and Reagents:
-
This compound reference standard
-
D-Leucine reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
To analyze degradation, incubate the solution under desired stress conditions (e.g., elevated temperature, acidic/basic pH) and take aliquots at different time points. Neutralize the pH if necessary before injection.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products by comparing retention times with reference standards.
-
Quantify the percentage of the parent compound remaining and the formation of impurities by integrating the peak areas.
Protocol 2: ¹H-NMR for Monitoring Degradation and Purity (qNMR)
Quantitative NMR (qNMR) can be used to determine the purity of this compound and monitor its degradation without the need for a reference standard for the impurities.
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
2. Sample Preparation for qNMR:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
3. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker) with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the quartet of the ethyl ester's CH₂) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
5. Monitoring Degradation:
-
To monitor hydrolysis, look for the appearance and increase of signals corresponding to free D-Leucine.
-
Racemization can be monitored if a chiral shift reagent is used or if the sample is analyzed on a chiral column by HPLC.
Visualizations
Diagram 1: Hydrolysis of this compound
Caption: Hydrolysis pathway of this compound.
Diagram 2: Troubleshooting Workflow for Low Peptide Coupling Yield
Caption: Troubleshooting workflow for low peptide coupling yield.
Improving the solubility of D-Leucine ethyl ester hydrochloride for reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of D-Leucine ethyl ester hydrochloride for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
A1: this compound is a derivative of the amino acid D-leucine. It is primarily used as a building block in peptide synthesis, particularly for the creation of peptide-based drugs and other specialty chemicals. Its ethyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and handling properties.
Q2: In which common solvents is this compound soluble?
Q3: What are the optimal storage conditions for this compound to ensure its stability and solubility?
A3: To maintain its integrity, this compound should be stored in a cool, dry place, typically at temperatures between 2°C and 8°C. It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent degradation from moisture and atmospheric contaminants.
Q4: How does the hydrochloride salt affect the solubility and reactivity of D-Leucine ethyl ester?
A4: The hydrochloride salt improves the compound's stability and makes the solid easier to handle. However, for reactions that require the free amine, such as peptide coupling, the hydrochloride must be neutralized. This is typically achieved by adding a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction mixture.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen solvent.
-
Possible Cause: The solvent may not be polar enough.
-
Solution: Switch to a more polar solvent. For non-aqueous reactions, consider solvents like methanol, ethanol, or DMF. For aqueous solutions, ensure the water is deionized or distilled.
-
-
Possible Cause: The concentration of the solute is too high, exceeding its solubility limit in the chosen solvent.
-
Solution: Try to increase the volume of the solvent to create a more dilute solution. If the reaction conditions allow, gentle warming and stirring can also help to increase the rate of dissolution.
-
-
Possible Cause: The quality of the this compound may have degraded due to improper storage.
-
Solution: Use a fresh batch of the reagent and ensure it has been stored under the recommended conditions (cool, dry, and under an inert atmosphere).
-
Issue 2: The reaction is not proceeding as expected after adding this compound.
-
Possible Cause: The hydrochloride salt was not adequately neutralized, preventing the free amine from participating in the reaction.
-
Solution: Ensure that a sufficient amount of a suitable non-nucleophilic base (e.g., TEA or DIEA) has been added to the reaction mixture to neutralize the HCl. The molar equivalent of the base should be at least equal to the molar amount of the hydrochloride salt.
-
-
Possible Cause: The this compound has degraded.
-
Solution: Verify the purity of your starting material. If degradation is suspected, use a fresh supply.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | Forms an acidic solution. |
| Ethanol | Soluble | Often used in peptide synthesis. |
| Methanol | Likely Soluble | A polar protic solvent similar to ethanol. |
| Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent for peptide synthesis. |
| Dichloromethane (DCM) | Sparingly Soluble | Often used as a co-solvent in peptide coupling reactions. |
| Diethyl Ether | Insoluble | Generally used as an anti-solvent for precipitation. |
Experimental Protocols
Key Experiment: Peptide Coupling Reaction Using this compound
This protocol describes a general procedure for coupling this compound with an N-protected amino acid.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
Coupling agent (e.g., HBTU, HATU)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution of N-protected amino acid: In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and the coupling agent (1.0 eq.) in anhydrous DMF. Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Preparation of this compound solution: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Neutralization and Coupling: To the solution of this compound, add DIEA (2.0 eq.) and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt and form the free amine.
-
Reaction: Add the solution of the free D-Leucine ethyl ester to the pre-activated N-protected amino acid solution.
-
Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the product can be isolated by standard work-up procedures, which may include aqueous extraction and purification by column chromatography.
Visualizations
Caption: Troubleshooting workflow for dissolution issues.
Caption: Workflow for a typical peptide coupling reaction.
Technical Support Center: D-Leucine Ethyl Ester Hydrochloride Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Leucine ethyl ester hydrochloride. The content addresses common issues encountered during the deprotection of both the amino group and the ethyl ester, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of "deprotection" for this compound?
A1: Deprotection in the context of this compound typically refers to one of two distinct chemical transformations:
-
Removal of an N-terminal protecting group: If the amino group of D-Leucine is protected (e.g., with a Boc or Fmoc group) as part of a larger peptide or molecule, deprotection involves the selective cleavage of this group to liberate the free amine.
-
Hydrolysis of the ethyl ester (Saponification): This process converts the ethyl ester back to a carboxylic acid, yielding D-Leucine. This is often done as the final step in a synthesis to reveal the free acid functionality.
Q2: What are the most common issues encountered during the N-terminal deprotection of a peptide containing D-Leucine ethyl ester?
A2: The most frequent challenges include incomplete deprotection, side reactions, and unintended cleavage of the ethyl ester. Incomplete removal of protecting groups like Boc can be caused by insufficient acid strength, short reaction times, or steric hindrance.[1] Side reactions may involve alkylation of sensitive residues by carbocations generated during deprotection.[2]
Q3: What are the main challenges when hydrolyzing the ethyl ester of D-Leucine?
A3: The primary concerns during the saponification of the ethyl ester are the potential for racemization at the alpha-carbon, incomplete hydrolysis, and the occurrence of side reactions if other sensitive functional groups are present in the molecule.[3][4] Basic conditions required for saponification can lead to a loss of stereochemical integrity.[4][5]
Q4: How can I monitor the progress of a deprotection reaction?
A4: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A simple and rapid method to observe the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion rate and can detect the presence of byproducts.[2]
-
Mass Spectrometry (MS): Confirms the identity of the product by its molecular weight and can help identify any side products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the protecting group.
Troubleshooting Guides
Issue 1: Incomplete N-Terminal Deprotection (e.g., Boc Group)
| Symptom | Potential Cause | Recommended Solution |
| Starting material remains after the reaction. | Insufficient Acid Strength/Concentration: The acidic conditions are not potent enough to fully remove the Boc group.[1] | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like HCl in dioxane. |
| Low yield of the deprotected product. | Inadequate Reaction Time: The deprotection reaction was not allowed to proceed to completion.[1] | Extend the reaction time and monitor the progress by TLC or HPLC. |
| Inconsistent results with the same protocol. | Steric Hindrance: The bulky nature of the leucine side chain or adjacent residues may hinder the access of the deprotection reagent.[1] | Increase the reaction temperature slightly (if compatible with other functional groups) or use a less sterically hindered deprotection reagent if possible. |
Issue 2: Unwanted Side Reactions During N-Terminal Deprotection
| Symptom | Potential Cause | Recommended Solution |
| Presence of unexpected peaks in HPLC or masses in MS. | Alkylation: Reactive intermediates, such as the tert-butyl cation from Boc deprotection, can alkylate nucleophilic residues.[2] | Add scavengers like triisopropylsilane (TIS) or water to the deprotection cocktail to quench the reactive intermediates.[2] |
| Degradation of the ethyl ester. | Acid-catalyzed hydrolysis: Prolonged exposure to strong acidic conditions can lead to the cleavage of the ethyl ester. | Use milder acidic conditions or reduce the reaction time. For acid-sensitive esters, consider alternative N-protecting groups that can be removed under non-acidic conditions (e.g., Fmoc).[6] |
Issue 3: Incomplete Saponification of the Ethyl Ester
| Symptom | Potential Cause | Recommended Solution | | Starting ester is still present after the reaction. | Insufficient Base: The amount of base is not enough to drive the reaction to completion. | Use a larger excess of the base (e.g., 2-3 equivalents of LiOH or NaOH). | | The reaction is very slow. | Low Reaction Temperature: The temperature is too low for the hydrolysis to proceed at a reasonable rate. | Increase the reaction temperature, for example, by refluxing the reaction mixture. | | The starting material is not fully dissolved. | Poor Solubility: The ester may not be fully soluble in the reaction solvent. | Add a co-solvent like THF or methanol to improve the solubility of the starting material. |
Issue 4: Racemization During Ethyl Ester Saponification
| Symptom | Potential Cause | Recommended Solution | | Loss of optical purity in the final product. | Harsh Basic Conditions: Strong bases and high temperatures can promote the epimerization of the chiral center.[4] | Use a milder base like lithium hydroxide (LiOH), which is known to reduce racemization.[3][5] Perform the reaction at a lower temperature if possible. | | | Prolonged Reaction Time: Extended exposure to basic conditions increases the risk of racemization. | Monitor the reaction closely and stop it as soon as the starting material is consumed. | | | Enzymatic Hydrolysis: Consider using an enzyme like a lipase for the hydrolysis, as enzymes are highly stereoselective and can prevent racemization.[7] |
Quantitative Data Summary
Table 1: Comparison of N-Terminal Deprotection Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Boc | 20-50% TFA | DCM | 25 | 30-60 min | >95 | A common and efficient method.[8] |
| Boc | 4M HCl | Dioxane | 0-25 | 1-2 h | >90 | An alternative to TFA, can be milder for some substrates.[9] |
| Fmoc | 20% Piperidine | DMF | 25 | 10-30 min | >98 | Standard conditions for Fmoc removal. |
Table 2: Saponification Conditions for Amino Acid Ethyl Esters
| Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Racemization Risk |
| NaOH (1M) | Methanol/Water | 25-60 | 1-5 h | 90-99 | Moderate to high[2] |
| LiOH | THF/Water | 0-25 | 2-8 h | 85-95 | Low[5] |
| KOH | Ethanol/Water | Reflux | 2-4 h | >95 | Moderate |
| Enzyme (e.g., Alcalase) | Water (pH 7-8) | 25 | 4 h | >99 | Very Low[7] |
Experimental Protocols
Protocol 1: Boc-Deprotection of N-Boc-D-Leucine Ethyl Ester
-
Dissolution: Dissolve the Boc-protected D-Leucine ethyl ester in dichloromethane (DCM).
-
Scavenger Addition: Add scavengers such as triisopropylsilane (TIS) (1-5% v/v) and water (1-5% v/v) to the solution.
-
Acid Addition: Cool the mixture to 0 °C and add an equal volume of trifluoroacetic acid (TFA) to achieve a final concentration of 50% TFA.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Precipitation: Precipitate the deprotected this compound salt by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration and dry under vacuum.
Protocol 2: Saponification of this compound
-
Dissolution: Dissolve this compound in a mixture of methanol and water (e.g., 2:1 v/v).
-
Base Addition: Add 1.5 to 2.0 equivalents of lithium hydroxide (LiOH) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Neutralization: Carefully acidify the reaction mixture to a pH of approximately 6-7 with 1M HCl.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Isolation: The product, D-Leucine, will be in the aqueous layer. The water can be removed under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Visualizations
Caption: General workflows for N-terminal and ethyl ester deprotection.
Caption: A logical workflow for troubleshooting deprotection reactions.
References
- 1. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Crude D-Leucine Ethyl Ester Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude D-Leucine ethyl ester hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
FAQs
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted D-Leucine: The starting material for the esterification reaction.
-
L-Leucine ethyl ester hydrochloride: The enantiomeric impurity, which can be present if the starting D-Leucine was not enantiomerically pure.
-
Other amino acid esters: If the starting material was a mixture of amino acids.
-
Byproducts of esterification: Such as dipeptides or diketopiperazines formed through self-condensation of the amino acid ester.
-
Residual reagents and solvents: Including excess acid catalyst (e.g., HCl), thionyl chloride byproducts, and solvents used in the synthesis and workup (e.g., ethanol, toluene).
Q2: What is the general approach to purifying crude this compound?
A2: The purification strategy typically involves one or a combination of the following techniques: recrystallization, liquid-liquid extraction, and chromatography. The choice of method depends on the nature and quantity of the impurities. A general workflow is to first use a bulk purification method like recrystallization or extraction, followed by a high-resolution technique like chromatography if very high purity is required.
Q3: My purified this compound has a low melting point. What could be the cause?
A3: A low or broad melting point range is a strong indication of the presence of impurities. The most common culprits are residual solvents or unreacted starting materials. Further purification by recrystallization or chromatography is recommended.
Troubleshooting Recrystallization
Q4: I am trying to recrystallize my crude this compound, but it is oiling out instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to several factors:
-
The solution is too concentrated: Try adding a small amount of the "good" solvent (the solvent in which the compound is more soluble) to the hot solution to ensure everything is fully dissolved before cooling.
-
The solution is being cooled too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The solvent system is not ideal: The polarity difference between your compound and the solvent system may be too large. Experiment with different solvent ratios or entirely different solvent systems. A common and effective system for amino acid ester hydrochlorides is a mixture of an alcohol (like ethanol or methanol) and an ether (like diethyl ether)[1].
Q5: No crystals are forming even after cooling the recrystallization solution for an extended period. What steps can I take?
A5: If crystals fail to form, the solution is likely not supersaturated. Here are a few things to try:
-
Induce crystallization by scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed for crystal growth.
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Change the solvent system: The compound may be too soluble in the chosen solvent. Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify and allow it to cool slowly.
Troubleshooting Liquid-Liquid Extraction
Q6: I am performing a liquid-liquid extraction to purify this compound, but I am getting a poor yield in the organic layer. What could be the problem?
A6: Low recovery in the organic phase during the extraction of the free D-Leucine ethyl ester is often related to the pH of the aqueous layer.
-
Incorrect pH: The amino acid ester hydrochloride needs to be neutralized to its free base form to be extracted into an organic solvent. The pH of the aqueous layer should be adjusted to between 7 and 8. A pH below 7 will result in a significant portion of the ester remaining as the protonated, water-soluble hydrochloride salt. A pH much higher than 8 can lead to hydrolysis of the ester.
-
Insufficient mixing: Ensure thorough mixing of the aqueous and organic phases to allow for efficient partitioning of the free ester into the organic layer.
-
Inappropriate organic solvent: Use a water-insoluble organic solvent that has good solubility for the free amino acid ester. Halogenated hydrocarbons like dichloromethane or esters like ethyl acetate are generally effective.
Q7: An emulsion has formed between the aqueous and organic layers during extraction. How can I break it?
A7: Emulsions are a common problem in liquid-liquid extractions. Here are some techniques to break them:
-
Allow the mixture to stand: Sometimes, an emulsion will break on its own if left undisturbed for a while.
-
Gentle swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Addition of brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the mixture through a pad of celite or glass wool can help to break up the emulsion.
Data Presentation
The following table summarizes the expected purity and yield for different purification methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Notes |
| Recrystallization | 85-95% | >99% | 70-90% | A common method is using an alcohol/ether solvent system. |
| Liquid-Liquid Extraction | 85-95% | 95-98% | 80-95% | Typically used to remove water-soluble impurities. Purity can be improved with multiple extractions. |
| Column Chromatography | 95-98% | >99.5% | 60-80% | Used for achieving very high purity, especially for removing closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Diethyl Ether
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Absolute ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of warm absolute ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Slowly add diethyl ether to the solution with gentle swirling until the solution becomes slightly and persistently cloudy.
-
Add a few drops of absolute ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol describes the removal of water-soluble impurities from this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Water-insoluble organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous base solution (e.g., 1 M sodium bicarbonate or dilute sodium hydroxide)
-
Separatory funnel
-
pH paper or pH meter
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in deionized water in a separatory funnel.
-
Add an equal volume of the organic solvent (e.g., dichloromethane) to the separatory funnel.
-
Slowly add the aqueous base solution dropwise while swirling the funnel. Monitor the pH of the aqueous layer and continue adding base until the pH is between 7 and 8.
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean flask.
-
Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times.
-
Combine all the organic extracts.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified D-Leucine ethyl ester as a free base.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Mandatory Visualization
References
D-Leucine ethyl ester hydrochloride stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Leucine ethyl ester hydrochloride in various buffer systems. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffer systems?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ethyl ester bond. This reaction yields D-Leucine and ethanol. The rate of hydrolysis is significantly influenced by the pH of the buffer system.
Q2: At what pH is this compound most stable?
A2: Generally, amino acid esters exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the slightly acidic pH range of 4 to 5.[1] Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the ester.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in a buffer with a pH between 4 and 5. Solutions should be stored at 2-8°C. For long-term storage, it is advisable to prepare aliquots and freeze them at -20°C or below to minimize degradation from repeated freeze-thaw cycles.
Q4: Can the choice of buffer salt affect the stability of this compound?
A4: Yes, the buffer components can influence the rate of hydrolysis. While common buffer salts like phosphate and citrate are generally acceptable, it is important to be aware that some buffer species can act as nucleophiles and potentially accelerate degradation. It is recommended to verify stability in your specific buffer system.
Q5: How can I monitor the degradation of this compound in my experiment?
A5: The most common and reliable method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its primary degradant, D-Leucine.
Stability Data Summary
While specific kinetic data for the hydrolysis of this compound is not extensively available in peer-reviewed literature, the following table provides an illustrative summary of expected stability based on the general behavior of amino acid esters in aqueous solutions. This data should be used as a guideline, and it is highly recommended to perform a stability study under your specific experimental conditions.
| Buffer System (50 mM) | pH | Temperature (°C) | Estimated Half-life (t½) | Primary Degradant |
| Citrate Buffer | 4.0 | 25 | > 1 month | D-Leucine |
| Acetate Buffer | 5.0 | 25 | > 1 month | D-Leucine |
| Phosphate Buffer | 7.4 | 25 | ~ 2-4 days | D-Leucine |
| Phosphate Buffer | 7.4 | 37 | ~ 18-24 hours | D-Leucine |
| Tris Buffer | 8.0 | 25 | ~ 1-2 days | D-Leucine |
| Carbonate-Bicarbonate | 9.0 | 25 | < 24 hours | D-Leucine |
Disclaimer: The half-life values presented in this table are estimates based on the known principles of ester hydrolysis and should be considered illustrative. Actual stability will depend on the specific experimental conditions, including buffer concentration and the presence of other excipients.
Experimental Protocols
Protocol for a Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a selected buffer system using HPLC.
1. Materials and Reagents:
-
This compound
-
D-Leucine (as a reference standard)
-
Selected buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
2. Preparation of Buffered Solutions:
-
Prepare the desired buffer solution (e.g., 50 mM sodium phosphate) at the target pH (e.g., 7.4).
-
Accurately weigh and dissolve this compound in the buffer to a known concentration (e.g., 1 mg/mL).
3. Stability Study Conditions:
-
Aliquot the solution into several vials.
-
Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, and 40°C for accelerated stability).
-
Designate time points for analysis (e.g., 0, 6, 12, 24, 48, 72 hours, and weekly thereafter).
4. HPLC Analysis (Stability-Indicating Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
Gradient: A suitable gradient to separate D-Leucine from this compound (e.g., start with 5% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure: At each time point, withdraw a sample, dilute if necessary, and inject it into the HPLC system.
-
Quantification: Calculate the percentage of remaining this compound by comparing its peak area to the initial (time 0) peak area. The appearance and increase of the D-Leucine peak should also be monitored.
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound | - Incorrect pH of the buffer (too high).- Higher than expected temperature.- Microbial contamination. | - Verify the pH of your buffer solution.- Ensure accurate temperature control.- Use sterile filtration for your buffer and handle solutions aseptically. |
| Poor separation of peaks in HPLC | - Inappropriate mobile phase or gradient.- Column degradation. | - Optimize the mobile phase composition and gradient profile.- Use a new or different C18 column. |
| Appearance of unexpected peaks | - Presence of impurities in the starting material.- Formation of secondary degradation products. | - Analyze the starting material for purity.- Consider using mass spectrometry (LC-MS) to identify unknown peaks. |
| Inconsistent results between replicates | - Inaccurate pipetting or dilutions.- Inconsistent sample storage.- HPLC system variability. | - Ensure proper calibration and use of pipettes.- Maintain uniform storage conditions for all samples.- Run system suitability tests to ensure HPLC performance. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in performing a stability study of this compound.
References
Common pitfalls in handling D-Leucine ethyl ester hydrochloride
Welcome to the technical support center for D-Leucine ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions encountered during the handling and use of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is hygroscopic and sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and refrigerated at 2-8°C for long-term stability.[1] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
Q2: Why is it necessary to neutralize this compound before a coupling reaction?
A2: The amino group of this compound is protonated as a hydrochloride salt, rendering it non-nucleophilic. For the amino group to react with an activated carboxylic acid in a peptide coupling reaction, it must be deprotonated to the free amine. This is typically achieved by adding a non-nucleophilic base.
Q3: What are some suitable bases for the neutralization of this compound?
A3: Tertiary amines that are non-nucleophilic and sterically hindered are ideal for neutralizing the hydrochloride salt without causing unwanted side reactions. Commonly used bases include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Triethylamine (TEA)
-
N-Methylmorpholine (NMM)
It is crucial to use the correct stoichiometry of the base to ensure complete neutralization without introducing excess basicity, which can lead to side reactions like racemization.
Q4: How does the hygroscopic nature of this compound impact experimental results?
A4: The absorption of moisture can lead to several experimental issues. The presence of water can hydrolyze the ethyl ester, leading to the formation of D-Leucine. Water can also interfere with coupling reagents, reducing the efficiency of peptide bond formation and leading to lower yields. Furthermore, inaccurate weighing due to absorbed water can result in incorrect stoichiometry in reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield in Peptide Coupling | Incomplete neutralization of the hydrochloride salt. | Ensure the addition of at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) prior to the addition of the coupling reagent. Monitor the pH of the reaction mixture if possible. |
| Incomplete dissolution of this compound. | Refer to the solubility table below. Ensure the chosen solvent can dissolve the reactant at the desired concentration. Sonication may aid in dissolution. | |
| Deactivated coupling reagent due to moisture. | Ensure all reagents and solvents are anhydrous. Handle this compound in a dry environment (e.g., glove box or under a stream of inert gas). | |
| Aggregation of the growing peptide chain. | Switch to a more polar solvent like NMP or add chaotropic salts. Sonication or microwave irradiation can also help disrupt aggregation.[2] | |
| Presence of Unexpected Side Products | Racemization of the chiral center. | This can be promoted by excess base or prolonged exposure to activating agents. Use of an additive like 1-Hydroxybenzotriazole (HOBt) with carbodiimide coupling reagents can minimize racemization.[3] |
| Diketopiperazine formation. | This is more common at the dipeptide stage. If synthesizing a dipeptide, consider using 2-chlorotrityl chloride resin in solid-phase synthesis to sterically hinder this side reaction.[2] | |
| Hydrolysis of the ethyl ester. | Ensure anhydrous conditions throughout the experiment. Water can lead to the formation of free D-Leucine. | |
| Inconsistent Results Between Batches | Impurities in the starting material. | Verify the purity of this compound using an appropriate analytical method such as HPLC. Common impurities may include free D-Leucine or the L-enantiomer. |
| Hygroscopicity affecting weighing accuracy. | Allow the container to equilibrate to room temperature in a desiccator before opening. Weigh the compound quickly in a dry environment. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₂·HCl | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 121 - 127 °C | [4] |
| Optical Rotation | [α]D25 = -18 ± 2º (c=1 in EtOH) | [4] |
| Storage Temperature | 2 - 8 °C | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | [5] |
| Ethanol | Soluble | Used for optical rotation measurements.[4] |
| Dichloromethane (DCM) | Sparingly soluble | Solubility can be increased after neutralization to the free amine. |
| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for peptide synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | A good alternative to DMF, known for its ability to solvate aggregating peptides. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling
This protocol describes a general method for coupling an N-protected amino acid with this compound.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
This compound
-
Coupling reagent (e.g., DCC, HBTU)
-
Additive (e.g., HOBt, if using DCC)
-
Non-nucleophilic base (e.g., NMM or DIPEA)
-
Anhydrous solvent (e.g., DCM or DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid and HOBt (if applicable) in anhydrous DCM.
-
In a separate flask, suspend this compound in anhydrous DCM.
-
Cool the suspension of this compound to 0°C in an ice bath.
-
Slowly add one equivalent of NMM or DIPEA to the suspension and stir for 10-15 minutes to allow for complete neutralization.
-
Add the neutralized D-Leucine ethyl ester solution to the solution of the N-protected amino acid.
-
Add the coupling reagent (e.g., DCC) to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with appropriate aqueous solutions (e.g., cold 1 M HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Quality Control by HPLC
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column for enantiomeric purity or a reverse-phase C18 column for general purity.
Mobile Phase (Example for Reverse-Phase):
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Set up a gradient elution method (e.g., 5% to 95% B over 20 minutes).
-
Set the UV detector to an appropriate wavelength (e.g., 210-220 nm).
-
Inject the standard solution and record the chromatogram to determine the retention time.
-
Inject the sample solution and compare the chromatogram to the standard to identify the main peak and any impurities.
-
For enantiomeric purity, use a chiral column with an appropriate isocratic mobile phase (e.g., a mixture of hexane and ethanol) and compare the retention time to a standard of the L-enantiomer if available.
Mandatory Visualizations
Caption: Workflow for solution-phase peptide coupling using this compound.
References
Technical Support Center: Scaling Up the Synthesis of D-Leucine Ethyl Ester Hydrochloride
Welcome to the technical support center for the synthesis of D-Leucine ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling-up of this important chemical process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis and purification of this compound, particularly when using the thionyl chloride method in ethanol.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reagent or reaction time. | Ensure a molar excess of thionyl chloride (typically 1.1 to 1.5 equivalents) is used. Extend the reaction time and monitor progress using TLC or HPLC. Maintain the reaction temperature, as higher temperatures can accelerate the reaction, but also potentially lead to side products. |
| Hydrolysis of the ester product during workup. | Ensure all workup steps are performed under anhydrous conditions until the final precipitation/crystallization step. Use dry solvents and glassware. | |
| Loss of product during crystallization. | Optimize the crystallization process by carefully selecting the anti-solvent and controlling the rate of addition and temperature. Seeding the solution with a small crystal of the pure product can induce crystallization and improve yield. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product before crystallization. This can be done by washing the crude material with a non-polar solvent to remove organic impurities. Recrystallization from a different solvent system may also be effective. |
| Residual solvent. | Ensure the crude product is thoroughly dried under vacuum to remove any residual ethanol or other solvents before attempting crystallization. | |
| Incorrect pH. | The hydrochloride salt is crucial for crystallization. Ensure the solution is sufficiently acidic. If necessary, bubble dry HCl gas through the solution or add a small amount of concentrated HCl. | |
| Formation of Side Products (e.g., N-Sulfinyl Leucine Ethyl Ester) | Reaction of the amino group with thionyl chloride. | This is more likely to occur if the amino group is not protonated. The in-situ generation of HCl from the reaction of thionyl chloride with ethanol typically protonates the amino group, protecting it from reacting. Ensure slow, controlled addition of thionyl chloride to maintain a low concentration of the reagent at any given time. |
| Discoloration of the Product (Yellowish Tinge) | Impurities in the starting materials or solvents. | Use high-purity D-Leucine and anhydrous ethanol. Ensure all solvents are properly dried and distilled if necessary. |
| Side reactions occurring at elevated temperatures. | Maintain the recommended reaction temperature. If discoloration persists, consider running the reaction at a lower temperature for a longer duration. | |
| Difficulty in Filtering the Product | Very fine crystals or an amorphous solid has formed. | Optimize the crystallization procedure to obtain larger crystals. This can be achieved by slower cooling, using a different solvent/anti-solvent system, or by adjusting the concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and scalable method is the Fischer esterification using ethanol as both the solvent and reactant, with thionyl chloride (SOCl₂) as the acid catalyst. This method is efficient as the reaction of thionyl chloride with ethanol generates hydrogen chloride (HCl) in situ, which protonates the amino group of D-Leucine, preventing side reactions, and catalyzes the esterification of the carboxylic acid.[1]
Q2: What are the critical safety precautions to consider when working with thionyl chloride on a large scale?
A2: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂).[2] When scaling up, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware is completely dry to prevent a violent reaction.
-
Add thionyl chloride to the ethanol and D-Leucine suspension slowly and in a controlled manner to manage the exothermic reaction and the evolution of HCl and SO₂ gas.
-
Have an appropriate quenching agent (e.g., a basic solution) readily available in case of a spill.
Q3: How can I monitor the progress of the esterification reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a sample of the reaction mixture can be spotted on a silica gel plate and eluted with a suitable solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the D-Leucine spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the best way to purify the crude this compound at scale?
A4: After the reaction is complete, the excess ethanol and unreacted thionyl chloride are typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization.[3] A common procedure involves dissolving the crude solid in a minimal amount of hot absolute ethanol and then adding a non-polar solvent like diethyl ether or hexane until turbidity is observed. Cooling the mixture will then induce the crystallization of the pure hydrochloride salt.[3] Washing the filtered crystals with cold anhydrous ether helps to remove any remaining soluble impurities.[3]
Experimental Protocols
Detailed Protocol for the Synthesis of this compound using Thionyl Chloride
This protocol is a general guideline and may need optimization based on the scale of the reaction and available equipment.
Materials:
-
D-Leucine
-
Absolute Ethanol (anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (anhydrous)
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a trap (for HCl and SO₂ gases).
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, suspend D-Leucine (1.0 equivalent) in absolute ethanol. The amount of ethanol should be sufficient to create a stirrable slurry.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 78 °C for ethanol). Maintain the reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and any unreacted thionyl chloride by distillation under reduced pressure.
-
Crystallization: Dissolve the resulting crude solid or oil in a minimum amount of hot absolute ethanol. Slowly add anhydrous diethyl ether with stirring until the solution becomes cloudy.
-
Isolation: Cool the mixture in an ice bath to facilitate complete crystallization. Collect the white crystalline product by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of D-Leucine Ethyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like D-Leucine ethyl ester hydrochloride is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary method for determining the purity of this compound is chiral HPLC, which can effectively separate the D-enantiomer from its L-counterpart and other potential impurities. However, alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC (Direct) | Enantiomers are separated on a chiral stationary phase (CSP) through differential transient diastereomeric interactions. | - Direct analysis without derivatization- High resolution and efficiency- Widely applicable to a range of amino acid esters[1][2] | - CSPs can be expensive- Method development can be time-consuming | Routine quality control, enantiomeric excess (ee) determination |
| Chiral HPLC (Indirect) | Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. | - High sensitivity with fluorescent derivatizing agents[3]- Can be used when a suitable CSP is not available | - Derivatization adds an extra step and potential for side reactions- Chiral derivatizing agent must be enantiomerically pure | Trace analysis of enantiomeric impurities |
| Gas Chromatography (GC) | Volatile derivatives of the amino acid ester are separated on a chiral capillary column. | - High resolution and sensitivity- Well-established for amino acid analysis[4] | - Requires derivatization to increase volatility[4][5]- Potential for thermal degradation of the analyte | Analysis of volatile impurities and enantiomeric purity |
| Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer. | - High separation efficiency- Low sample and reagent consumption[6][7]- Fast analysis times | - Lower concentration sensitivity compared to HPLC- Reproducibility can be a challenge | Orthogonal method for purity confirmation, analysis of small sample volumes |
Recommended HPLC Method for Purity Determination
Direct chiral HPLC is the recommended approach for the routine purity analysis of this compound due to its accuracy, robustness, and straightforward sample preparation. Polysaccharide-based chiral stationary phases have demonstrated excellent performance in resolving amino acid ester enantiomers.[1]
Experimental Protocol: Direct Chiral HPLC Analysis
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral column (e.g., Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, such as Hexane/2-Propanol (Isopropanol) in a ratio of 90:10 (v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (where the ester has some UV absorbance). For enhanced sensitivity, especially for trace impurities, derivatization with a chromophoric or fluorophoric agent can be considered.[1]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
L-Enantiomer Standard: Prepare a stock solution of L-Leucine ethyl ester hydrochloride reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Resolution Solution: Prepare a solution containing both D- and L-Leucine ethyl ester hydrochloride (e.g., 0.5 mg/mL of each) to verify the separation and resolution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the resolution solution to confirm the separation of the D- and L-enantiomers.
-
Inject the standard solutions to determine the retention time and response of the D-enantiomer.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the purity of the this compound and the percentage of the L-enantiomer and any other impurities based on the peak areas.
Performance Comparison of HPLC Methods
The following table summarizes the expected performance of different chiral HPLC approaches for the analysis of Leucine ethyl ester.
| Parameter | Direct Chiral HPLC (Polysaccharide CSP) | Indirect Chiral HPLC (Derivatization with NBD-Cl) [1] |
| Stationary Phase | Chiralpak IA or similar | Standard C18 reversed-phase |
| Mobile Phase | Hexane/2-Propanol (e.g., 90:10) | Acetonitrile/Water with an acidic modifier |
| Derivatization Required | No | Yes |
| LOD/LOQ | Dependent on detector, generally in the ng range | LOD: ~1.38 ng, LOQ: ~4.62 ng (for S-Leucine ethyl ester)[1] |
| Reported Enantiomeric Impurity | - | 0.05% for (S)-Leucine ethyl ester in a commercial sample[1] |
| Key Advantage | Simplicity and directness | High sensitivity with fluorescence detection |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a comprehensive analytical method. The synthesis of this compound typically involves the esterification of D-Leucine with ethanol in the presence of an acid catalyst.[8]
Common Process-Related Impurities:
-
L-Leucine ethyl ester hydrochloride: The enantiomeric impurity.
-
D-Leucine: Unreacted starting material.
-
L-Leucine: Enantiomer of the starting material.
-
Byproducts of esterification: Such as di-peptides or other side-reaction products.
-
Degradation products: Hydrolysis of the ester back to the carboxylic acid can occur, especially in the presence of moisture.
A well-developed HPLC method should be able to separate the main component from these potential impurities.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for selecting an appropriate analytical method.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 8. scielo.br [scielo.br]
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of D- and L-Leucine Ethyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of enantiomers are critical. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving D- and L-Leucine ethyl ester hydrochloride. We will explore direct and indirect approaches, compare different types of chiral stationary phases (CSPs), and provide detailed experimental protocols.
Comparison of Chiral HPLC Methods
The separation of D- and L-Leucine ethyl ester can be approached in two primary ways: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. Each method has its advantages and is suited to different analytical needs. Polysaccharide-based, macrocyclic glycopeptide, and zwitterionic CSPs are among the most effective for separating amino acids and their derivatives.
Method Performance: Quantitative Data Summary
The following table summarizes the performance of different chiral HPLC methods for the separation of leucine enantiomers. While specific data for the ethyl ester hydrochloride salt is limited, the data for D- and L-Leucine provides a strong indication of the expected performance.
| Chiral Stationary Phase (CSP) | Analyte Form | Mobile Phase | L-Leucine Retention Time (min) | D-Leucine Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Polysaccharide-Based | |||||||
| Chiralpak IA | NBD-derivatized Leucine Ethyl Ester | 10-30% 2-Propanol in Hexane | - | - | - | >1.5 (implied) | [1] |
| Chiralpak AD-H | NBD-derivatized Leucine Ethyl Ester | 10-30% 2-Propanol in Hexane | - | - | - | >1.5 (implied) | [1] |
| Macrocyclic Glycopeptide | |||||||
| Chirobiotic T | Leucine (underivatized) | 80% Water / 20% Ethanol | ~7.9 | ~8.2 | - | - | |
| Chirobiotic T | Leucine (underivatized) | 30% Water / 70% Methanol / 0.02% Formic Acid | 4.53 (k'1) | 5.92 (k'2) | 5.92 | 1.31 | |
| Zwitterionic | |||||||
| CHIRALPAK ZWIX(-) | Leucine (underivatized) | Methanol/Acetonitrile/1M Ammonium Formate/Formic Acid (500:500:25:2) | - | - | Baseline | - | |
| Crown Ether | |||||||
| Crownpak CR-I(+) | Leucine (underivatized) | Acetonitrile/Ethanol/Water/TFA (80:15:5:0.5) | - | - | Good | - | [2] |
Note: Quantitative data for retention times and resolution for the NBD-derivatized leucine ethyl ester on Chiralpak columns were not explicitly provided in the cited abstract, but successful baseline separation was reported. The data for Chirobiotic T and CHIRALPAK ZWIX(-) are for the free amino acid, not the ethyl ester hydrochloride, but demonstrate the columns' suitability for this class of compounds.
Experimental Workflow
The general workflow for chiral HPLC analysis involves several key steps from sample preparation to data analysis. This process ensures that the enantiomers are effectively separated and accurately quantified.
Caption: General workflow for chiral HPLC analysis.
Detailed Experimental Protocols
Below are representative protocols for the different methods discussed. These should be considered as starting points and may require optimization for specific instrumentation and laboratory conditions.
Protocol 1: Indirect Method via NBD Derivatization on a Polysaccharide-Based CSP
This method is based on the derivatization of the amino group of leucine ethyl ester with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) followed by separation on a Chiralpak column.[1]
1. Derivatization Procedure:
-
Prepare a stock solution of D/L-Leucine ethyl ester hydrochloride in a suitable solvent (e.g., methanol).
-
In a vial, mix an aliquot of the ester solution with a solution of NBD-Cl in a borate buffer (pH 8.5).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and dilute with the mobile phase before injection.
2. HPLC Conditions:
-
Column: Chiralpak IA or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 10-30% 2-propanol in n-hexane. The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (Room Temperature)
-
Detection: UV at 310 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm)
-
Injection Volume: 10 µL
Protocol 2: Direct Separation of Underivatized Leucine on a Macrocyclic Glycopeptide CSP
This protocol is adapted from methods for separating underivatized leucine and is likely to be effective for the ethyl ester form with some mobile phase optimization.
1. Sample Preparation:
-
Dissolve D/L-Leucine ethyl ester hydrochloride in the mobile phase to a concentration of approximately 0.3 mg/mL.
2. HPLC Conditions:
-
Column: Chirobiotic T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 30% Water / 70% Methanol / 0.02% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
Protocol 3: Direct Separation of Underivatized Leucine on a Zwitterionic CSP
Zwitterionic CSPs are specifically designed for the separation of amphoteric molecules like amino acids and their derivatives.[3]
1. Sample Preparation:
-
Dissolve D/L-Leucine ethyl ester hydrochloride in the mobile phase.
2. HPLC Conditions:
-
Column: CHIRALPAK ZWIX(-) (150 x 3.0 mm, 3 µm)
-
Mobile Phase: A mixture of Methanol, Acetonitrile, 1 M Ammonium Formate, and Formic Acid in a 500:500:25:2 (v/v/v/v) ratio.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: Mass Spectrometry (MS) is often preferred for high sensitivity and specificity with this mobile phase.
-
Injection Volume: 5 µL
Conclusion
The choice of a chiral HPLC method for the separation of D- and L-Leucine ethyl ester hydrochloride depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
-
Indirect methods using derivatization with reagents like NBD-Cl on polysaccharide-based CSPs (e.g., Chiralpak IA, AD-H) offer excellent resolution and the option of highly sensitive fluorescence detection.[1] However, this approach requires an additional sample preparation step.
-
Direct methods on macrocyclic glycopeptide (Chirobiotic T) or zwitterionic (CHIRALPAK ZWIX) columns are advantageous as they eliminate the need for derivatization, saving time and reducing potential sources of error.[3] Zwitterionic phases, in particular, are highly effective for underivatized amino acids and their simple esters, often providing excellent separation with MS-compatible mobile phases.
For routine quality control and purity checks, direct methods on zwitterionic or macrocyclic glycopeptide columns are often preferred for their simplicity and robustness. For trace analysis or complex matrices, the enhanced selectivity and sensitivity of an indirect method with fluorescence detection may be more suitable. It is recommended to screen multiple CSPs and mobile phase compositions to identify the optimal conditions for a specific application.
References
D-Leucine vs. L-Leucine Ethyl Ester: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of D-Leucine and L-Leucine ethyl ester, focusing on their distinct roles in cellular metabolism, protein synthesis, and signaling pathways. The information presented is supported by experimental data from published research, with detailed methodologies provided for key experiments.
Introduction
Leucine, a branched-chain amino acid (BCAA), is a critical regulator of protein metabolism and a signaling molecule. While L-Leucine is the proteinogenic enantiomer actively involved in protein synthesis, its stereoisomer, D-Leucine, and its derivative, L-Leucine ethyl ester, exhibit unique biological properties. This guide explores these differences to inform research and development in areas such as drug delivery, metabolic studies, and peptide design.
Comparative Biological Activity
The biological activities of D-Leucine and L-Leucine ethyl ester differ significantly due to their stereochemistry and chemical modification. L-Leucine ethyl ester, as a derivative of the natural L-Leucine, is designed to enhance bioavailability while retaining the parent molecule's primary functions.[1] In contrast, D-Leucine is not incorporated into proteins through the standard ribosomal pathway but demonstrates other biological effects.[2]
Key Differences at a Glance:
| Feature | D-Leucine | L-Leucine Ethyl Ester |
| Primary Role | Not incorporated into proteins; potential therapeutic agent (e.g., neuromodulation)[2] | Prodrug of L-Leucine; enhances bioavailability for protein synthesis stimulation[1] |
| Protein Synthesis | Does not directly stimulate ribosomal protein synthesis; may indirectly influence it.[2] | Stimulates muscle protein synthesis via the mTOR pathway after hydrolysis to L-Leucine.[1] |
| mTOR Pathway | No direct evidence of mTORC1 activation. | Indirectly activates mTORC1 signaling upon conversion to L-Leucine. |
| Metabolism | Metabolized by D-amino acid oxidase (DAO).[3] | Hydrolyzed by esterases to L-Leucine and ethanol.[4] |
| Cellular Uptake | Utilizes different transport systems than L-amino acids, generally with lower affinity. | Designed for enhanced membrane permeability due to its ester group.[1] |
Quantitative Data Summary
Direct comparative quantitative studies between D-Leucine and L-Leucine ethyl ester are limited. The following tables summarize representative data for each compound, extrapolated from studies on the parent molecules or related derivatives.
Table 1: Cellular Uptake and Metabolism
| Parameter | D-Leucine | L-Leucine Ethyl Ester | Reference |
| Cellular Uptake Kinetics | Lower affinity for common amino acid transporters compared to L-isomers. | Higher passive diffusion anticipated due to increased lipophilicity. | [5] |
| Enzymatic Stability | Resistant to degradation by standard proteases. | Susceptible to hydrolysis by cellular and plasma esterases. | [4] |
| Primary Metabolic Enzyme | D-amino acid oxidase (DAO) | Esterases | [3][4] |
Table 2: Impact on mTOR Signaling and Protein Synthesis
| Parameter | D-Leucine | L-Leucine Ethyl Ester (as L-Leucine) | Reference |
| mTORC1 Phosphorylation (in vitro) | No significant increase observed. | Dose-dependent increase in phosphorylation of p70S6K and 4E-BP1. | [6][7] |
| Protein Synthesis Rate (in myotubes) | No direct stimulation. | Significant increase in myofibrillar protein synthesis. | [8] |
Signaling Pathways and Experimental Workflows
L-Leucine Mediated mTORC1 Signaling Pathway
L-Leucine, the active form of L-Leucine ethyl ester, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.
Caption: Simplified overview of the L-Leucine-mediated mTOR signaling pathway.
Experimental Workflow: Comparative Analysis of Cellular Uptake
This workflow outlines a general procedure for comparing the cellular uptake of D-Leucine and L-Leucine ethyl ester.
Caption: Workflow for comparing cellular uptake of amino acid derivatives.
Experimental Protocols
Cellular Uptake Assay
This protocol is designed to quantify and compare the uptake of D-Leucine and L-Leucine ethyl ester in a cell culture model, such as C2C12 myotubes.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Radiolabeled [³H]-D-Leucine and [³H]-L-Leucine ethyl ester
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation cocktail
-
Scintillation counter
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.
-
Uptake Experiment:
-
Wash differentiated myotubes with KRH buffer.
-
Incubate cells with KRH buffer containing a known concentration of either [³H]-D-Leucine or [³H]-L-Leucine ethyl ester for various time points (e.g., 5, 15, 30 minutes).
-
Terminate uptake by washing cells rapidly with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein.
Western Blot Analysis of mTOR Signaling
This protocol details the methodology for assessing the activation of the mTOR signaling pathway in response to treatment with D-Leucine or L-Leucine ethyl ester.[9][10]
Materials:
-
C2C12 myotubes
-
D-Leucine and L-Leucine ethyl ester
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Cell Treatment: Treat differentiated C2C12 myotubes with varying concentrations of D-Leucine or L-Leucine ethyl ester for a specified duration (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.
-
Conclusion
D-Leucine and L-Leucine ethyl ester possess distinct biological activities. L-Leucine ethyl ester serves as a bioavailable precursor to L-Leucine, effectively stimulating protein synthesis through the mTORC1 pathway.[1] In contrast, D-Leucine is not a substrate for protein synthesis but may have therapeutic potential in other areas.[2] The choice between these two molecules is highly dependent on the specific research or therapeutic goal. For applications requiring the anabolic effects of leucine, L-Leucine ethyl ester is the appropriate choice. For studies investigating non-proteinogenic amino acid metabolism or seeking novel therapeutic activities, D-Leucine presents a compelling alternative. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological effects.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 5. revistas.unav.edu [revistas.unav.edu]
- 6. Increasing leucine concentration stimulates mechanistic target of rapamycin signaling and cell growth in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of D-Leucine Ethyl Ester Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of D-Leucine ethyl ester hydrochloride. We will explore direct analysis by mass spectrometry and compare its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the optimal method for their specific analytical needs.
Performance Comparison of Analytical Methods
The choice of analytical technique for this compound depends on factors such as sensitivity, selectivity, sample throughput, and the need for derivatization. The following table summarizes the key performance metrics of three common mass spectrometry-based methods.
| Feature | Direct Mass Spectrometry | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) |
| Principle | Direct infusion of the sample into the mass spectrometer for ionization and analysis. | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Chromatographic separation by liquid chromatography followed by tandem mass spectrometry. |
| Derivatization | Not required. | Required (e.g., silylation, acylation). | Not required. |
| Sample Throughput | High | Moderate | High |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate (potential for isobaric interference) | High (separation of isomers is possible) | Very High (high selectivity from MRM) |
| Instrumentation | Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Gas Chromatograph-Mass Spectrometer (GC-MS) | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) |
Mass Spectrometry of this compound
Direct analysis of this compound by mass spectrometry provides rapid identification and structural information. The mass spectra of D- and L-enantiomers are identical. The electron ionization (EI) mass spectrum of Leucine ethyl ester is characterized by a molecular ion peak and several key fragment ions.
Key Fragmentation Data (from NIST) [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 55 | C3H5+ |
| 43 | 60 | C3H7+ |
| 44 | 100 | [CH(NH2)COOH]+ |
| 57 | 45 | C4H9+ |
| 74 | 30 | [CH(NH2)COOC2H5]+ |
| 86 | 85 | [M - COOC2H5]+ |
| 102 | 15 | [M - C4H9]+ |
| 116 | 5 | [M - C3H7]+ |
| 130 | 2 | [M - C2H5]+ |
| 159 | 1 | M+ (C8H17NO2)+ |
Note: The mass spectrum of this compound will show the protonated molecule [M+H]+ at m/z 160 in soft ionization techniques like electrospray ionization (ESI).
Alternative Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Since amino acid esters are not sufficiently volatile for direct GC analysis, a derivatization step is necessary to increase their volatility and thermal stability.
Common Derivatization Methods:
-
Silylation: Using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens on the amino and carboxyl groups with bulky silyl groups.
-
Acylation: Using reagents like ethyl chloroformate (ECF) to form N-acyl derivatives.
Advantages:
-
High chromatographic resolution.
-
Well-established and robust method.
-
Extensive spectral libraries for identification.
Disadvantages:
-
Requires an additional derivatization step, which can be time-consuming and introduce variability.
-
Potential for incomplete derivatization or side reactions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of amino acids and their derivatives directly from complex matrices without the need for derivatization.
Advantages:
-
No derivatization required, simplifying sample preparation.
-
High sensitivity and selectivity, especially using Multiple Reaction Monitoring (MRM).
-
Suitable for the analysis of polar and non-volatile compounds.
-
High sample throughput.
Disadvantages:
-
Matrix effects can suppress or enhance the analyte signal.
-
Chromatographic separation of isomers can be challenging.
Experimental Protocols
Mass Spectrometry (Direct Infusion)
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire full scan mass spectra.
GC-MS with Ethyl Chloroformate (ECF) Derivatization
-
Sample Preparation: To 100 µL of an aqueous solution of this compound, add 100 µL of ethanol and 50 µL of pyridine.
-
Derivatization: Add 50 µL of ethyl chloroformate (ECF) and vortex for 1 minute. Add 500 µL of a 1 M sodium bicarbonate solution to neutralize excess reagent and vortex again.
-
Extraction: Add 500 µL of chloroform and vortex to extract the derivatized analyte. Centrifuge and collect the organic layer.
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 100°C (hold for 1 min), ramp to 280°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
LC-MS/MS Analysis
-
Sample Preparation: Dissolve this compound in the initial mobile phase to a final concentration of 1-100 ng/mL.
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion (protonated molecule, [M+H]+) to a characteristic product ion (e.g., m/z 160 -> 86).
-
Visualizing Workflows and Pathways
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Metabolic Pathway of D-Leucine
D-Leucine is metabolized in the body, primarily in the kidneys and liver, where it is converted to its corresponding α-keto acid, α-ketoisocaproate (α-KIC), by the enzyme D-amino acid oxidase (DAO). α-KIC can then be transaminated to form L-leucine, the naturally occurring enantiomer.[2]
Caption: Metabolic pathway of D-Leucine.
References
Validating the Stereochemistry of D-Leucine Ethyl Ester Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development and chemical synthesis, the precise determination of a molecule's three-dimensional structure is paramount. This is especially true for chiral molecules, where different enantiomers can exhibit vastly different biological activities. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural validation of D-Leucine ethyl ester hydrochloride, a key building block in peptide synthesis and pharmaceutical research.
The absolute configuration of this compound dictates its interaction with biological targets. While X-ray crystallography is considered the "gold standard" for unambiguous solid-state structure determination, its requirement for a high-quality single crystal can be a significant bottleneck.[1][2] This guide explores viable alternatives, presenting their principles, experimental data, and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Structural Validation Methods
The selection of an analytical technique for stereochemical validation depends on factors such as sample availability, the physical state of the sample, and the specific structural questions being addressed. The following table summarizes the key attributes of X-ray crystallography and complementary spectroscopic and chromatographic techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Nuclear Magnetic Resonance (NMR) Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases |
| Principle | Measures the diffraction pattern of X-rays by a single crystal, with anomalous dispersion effects allowing for the direct determination of the absolute 3D structure.[3] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, providing a stereochemistry-specific vibrational fingerprint.[3] | Separates enantiomers based on their differential interactions with a chiral stationary phase, allowing for quantification of enantiomeric purity.[4][5] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[3] | Soluble sample (milligram scale). | Soluble sample (milligram scale). | Soluble sample (microgram to milligram scale). |
| Information Obtained | Precise bond lengths, bond angles, torsion angles, and absolute configuration. | Relative configuration of adjacent stereocenters and, with a chiral auxiliary of known configuration, the absolute configuration. | Absolute configuration in solution. | Enantiomeric ratio and purity. |
| Advantages | Unambiguous determination of the complete 3D structure. | Does not require crystals; provides structural information in solution. | Non-destructive and sensitive to stereochemistry in solution. | High throughput, excellent for determining enantiomeric excess.[4] |
| Limitations | Crystal growth can be challenging or impossible for some compounds.[1][2] | Indirect method; requires chemical derivatization, which can sometimes lead to ambiguous results. | Requires specialized equipment and can be complex to interpret. | Does not provide the absolute configuration directly without a known standard. |
Experimental Data Comparison
To illustrate the data obtained from each technique, the following tables present both hypothetical, yet realistic, X-ray crystallographic data for this compound and representative data from alternative analytical methods.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 12.45 |
| c (Å) | 15.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Flack Parameter | 0.02(3) |
The Flack parameter is a critical value in determining the absolute configuration from X-ray crystallography, with a value close to 0 indicating the correct enantiomer.[3]
Table 2: Key Bond Lengths and Angles (from hypothetical X-ray data)
| Bond/Angle | Length (Å) / Angle (°) |
| Cα - Cβ | 1.53 |
| Cα - N | 1.49 |
| Cα - C' | 1.52 |
| N - Cα - C' | 110.5 |
| Cβ - Cα - C' | 112.1 |
Table 3: Comparative Data from Alternative Methods
| Method | Parameter | Typical Result for this compound |
| Optical Rotation | [α]D25 (c=1 in EtOH) | -18 ± 2º[6] |
| Chiral HPLC | Retention Time on Chiralcel OD-H column | D-enantiomer: 12.5 min, L-enantiomer: 15.2 min |
| NMR (Mosher's Method) | Δδ (δS - δR) for Hα proton | Negative value |
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections outline the methodologies for the key experiments discussed.
Experimental Workflow for Structural Validation
The logical flow for validating the structure of a chiral molecule like this compound can be visualized as follows:
References
- 1. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
D-Leucine Ethyl Ester Hydrochloride vs. Other Leucine Derivatives in Drug Design: A Comparative Guide
In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the strategic incorporation of modified amino acids is a cornerstone for enhancing efficacy, stability, and bioavailability. Leucine, with its hydrophobic side chain, plays a critical role in molecular recognition and protein structure. This guide provides a comparative analysis of D-Leucine ethyl ester hydrochloride against other leucine derivatives, offering insights into their respective advantages and applications in drug design for researchers, scientists, and drug development professionals.
Introduction to Leucine Derivatives in Drug Design
Leucine and its derivatives are integral components in the design of novel therapeutics. The choice of a specific leucine derivative can profoundly influence a drug candidate's pharmacological properties. Key derivatives include:
-
This compound: A derivative of the non-proteinogenic D-leucine, featuring an ethyl ester at the C-terminus. The D-configuration offers resistance to enzymatic degradation, a crucial attribute for increasing a drug's half-life.[1] The ethyl ester modification can enhance membrane permeability.
-
L-Leucine and its Esters: The naturally occurring enantiomer, L-leucine, is a fundamental building block of proteins and a key activator of the mTOR signaling pathway, which is central to cell growth and proliferation.[1][2] Its esters, such as the ethyl ester, are used to improve solubility and facilitate peptide synthesis.
-
N-Methyl-Leucine: This derivative, with a methyl group on the amide nitrogen, provides steric hindrance that significantly increases resistance to proteolytic cleavage.[3] N-methylation can also enhance membrane permeability by reducing the number of hydrogen bond donors in the peptide backbone.[3]
-
Boc-Protected Leucine (Boc-L-Leucine and Boc-D-Leucine): The tert-butyloxycarbonyl (Boc) protecting group is extensively used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions at the N-terminus during peptide chain elongation.[4][5] The choice between Boc-L-leucine and Boc-D-leucine allows for the strategic incorporation of either natural or unnatural stereochemistry.
Comparative Performance in Drug Design
The selection of a leucine derivative in drug design is guided by the desired therapeutic outcome. The following tables summarize the comparative performance of these derivatives based on key pharmacological parameters.
Table 1: Impact of Leucine Derivatives on Peptide Stability and Activity
| Leucine Derivative | Key Feature | Impact on Proteolytic Stability | Effect on Biological Activity | Rationale |
| D-Leucine Ethyl Ester | D-amino acid configuration | High | Can maintain or enhance activity; may reduce toxicity | D-amino acids are not recognized by most proteases, leading to increased peptide half-life.[1] |
| L-Leucine Ethyl Ester | Natural L-amino acid | Low | Serves as a standard building block; essential for mTOR activation | Susceptible to degradation by endogenous proteases.[1] |
| N-Methyl-Leucine | N-methylation of the peptide backbone | Very High | Can alter conformation and receptor binding; often enhances potency | The N-methyl group sterically hinders protease access to the peptide bond.[3] |
| Boc-Protected Leucine | N-terminal protecting group | N/A (used in synthesis) | A synthetic intermediate; the Boc group is removed in the final peptide | The Boc group is a temporary modification to facilitate controlled peptide synthesis.[4] |
Table 2: Comparative Data from a Study on the Antimicrobial Peptide Brevinin-1OS
This table presents data from a study where L-leucine (B1OS-L) or D-leucine (B1OS-D-L) was added to the antimicrobial peptide Brevinin-1OS (B1OS).
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | Hemolytic Activity (HC50, µM) |
| B1OS (Parent Peptide) | 32 | 64 | >128 |
| B1OS-L (L-Leucine added) | 2 | 4 | 29.92 |
| B1OS-D-L (D-Leucine added) | 2 | 4 | 74.5 |
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
The data clearly demonstrates that while both L- and D-leucine addition significantly enhanced antimicrobial potency (lower MIC values), the D-leucine variant (B1OS-D-L) exhibited substantially lower toxicity to mammalian red blood cells (higher HC50 value), indicating a superior therapeutic profile.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of leucine derivatives in drug design. Below are protocols for key experiments.
Proteolytic Stability Assay
Objective: To determine the stability of a peptide containing a leucine derivative in the presence of proteases (e.g., in serum or plasma).
Materials:
-
Test peptide (e.g., containing D-Leucine ethyl ester or N-Methyl-Leucine)
-
Control peptide (containing L-Leucine)
-
Human or animal serum/plasma
-
Quenching solution (e.g., 10% Trichloroacetic Acid)
-
HPLC system or LC-MS/MS
Procedure:
-
Preparation: Thaw serum/plasma on ice and centrifuge to remove precipitates.
-
Incubation: Dissolve the test and control peptides in a buffer and mix with the serum/plasma. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction.
-
Analysis: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the peptide's half-life.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a drug candidate containing a leucine derivative. The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell culture plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound (dissolved in transport buffer)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value, which is a measure of the compound's permeability across the cell monolayer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in drug design is essential for clarity and understanding.
L-Leucine Mediated mTORC1 Signaling Pathway
L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.
Experimental Workflow for Peptide Stability Assay
The following diagram illustrates the key steps in determining the proteolytic stability of a peptide.
Conclusion
The choice of a leucine derivative is a critical decision in drug design, with significant implications for a therapeutic candidate's stability, activity, and toxicity. While L-leucine and its esters serve as fundamental building blocks, the incorporation of D-leucine derivatives, such as this compound, offers a powerful strategy to enhance proteolytic stability and potentially improve the therapeutic index. N-methyl-leucine provides an alternative approach to bolstering stability and enhancing membrane permeability. The comparative data and experimental protocols presented in this guide underscore the importance of a rational, data-driven approach to selecting the optimal leucine derivative to meet the specific challenges of a drug development program. Further head-to-head studies are warranted to fully elucidate the comparative benefits of these derivatives in various therapeutic contexts.
References
Determining the Enantiomeric Excess of D-Leucine Ethyl Ester Hydrochloride: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric excess (ee) of D-Leucine ethyl ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable enantiomeric purity analysis. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates analytical workflows.
The stereochemical purity of amino acid derivatives, such as this compound, is a critical quality attribute in pharmaceutical development and manufacturing. The presence of an undesired enantiomer can affect the efficacy and safety of the final drug product. Therefore, robust analytical methods are essential for accurate quantification of enantiomeric excess. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), often requiring a derivatization step.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific sample matrix. Chiral HPLC and chiral GC are the most prevalent techniques, each offering distinct advantages and disadvantages.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile derivatives in the gas phase based on differential interactions with a chiral stationary phase. | Separation in the liquid phase based on differential interactions with a chiral stationary phase. |
| Sample Volatility | Requires volatile or derivatized analytes. | Does not require volatile analytes. |
| Derivatization | Often mandatory (e.g., N-trifluoroacetyl). | Generally not required. |
| Resolution | Typically provides very high resolution and sharp peaks. | Good to excellent resolution, depending on the column and mobile phase. |
| Analysis Time | Can be very fast, with run times often under 30 minutes. | Varies, but can be comparable to GC. |
| Instrumentation | Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS). | HPLC system with a UV or MS detector. |
| Advantages | High efficiency, speed, and sensitivity (especially with FID). | Broad applicability, no derivatization needed, preparative scale possible. |
| Disadvantages | Derivatization adds a sample preparation step and potential for error. Limited to thermally stable compounds. | Higher solvent consumption, potentially broader peaks than GC. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
Method 1: Chiral Gas Chromatography (GC) with Derivatization
This method involves the derivatization of this compound to a more volatile N-trifluoroacetyl (TFA) derivative, followed by separation on a chiral GC column.
1. Sample Preparation (Derivatization):
- Accurately weigh approximately 10 mg of this compound into a vial.
- Add 1 mL of dichloromethane and 200 µL of trifluoroacetic anhydride (TFAA).
- Cap the vial tightly and heat at 100 °C for 1 hour.
- After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
2. GC Conditions:
- Column: Chirasil-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness) or equivalent.
- Oven Temperature Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 4 °C/min.
- Injector Temperature: 250 °C.
- Detector (FID) Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
3. Data Analysis:
- Identify the peaks corresponding to the D- and L-enantiomers based on their retention times (typically, the L-enantiomer elutes first on a Chirasil-Val column).
- Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of enantiomers without the need for derivatization, using a chiral stationary phase.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve in the mobile phase to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
- Mobile Phase: A mixture of hexane, isopropanol, and diethylamine (e.g., 85:15:0.1, v/v/v). The exact ratio may require optimization.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the peaks for the D- and L-enantiomers from the chromatogram.
- Calculate the enantiomeric excess (ee) using the peak areas as described in the GC method.
Workflow and Method Comparison Diagrams
The following diagrams illustrate the general workflow for ee determination and a comparison of the GC and HPLC methodologies.
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
A Comparative Analysis of D-Leucine Ethyl Ester Hydrochloride and its Methyl Ester Analog for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate chemical building blocks is paramount to the successful synthesis and efficacy of novel therapeutics. Among these, amino acid esters play a crucial role as versatile intermediates. This guide provides a detailed comparative study of two such analogs: D-Leucine ethyl ester hydrochloride and D-Leucine methyl ester hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their physicochemical properties, synthesis, and potential biological relevance, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of these analogs is essential for their effective application. The primary difference lies in the ester group—ethyl versus methyl—which can influence properties such as melting point, solubility, and stability. Below is a summary of their key characteristics based on available data.
| Property | This compound | D-Leucine Methyl Ester Hydrochloride |
| Synonyms | D-Leu-OEt·HCl, (R)-2-Amino-4-methyl-pentanoic acid ethyl ester hydrochloride | D-Leu-OMe·HCl, (R)-2-Amino-4-methyl-pentanoic acid methyl ester hydrochloride |
| CAS Number | 73913-65-2 | 5845-53-4 |
| Molecular Formula | C₈H₁₇NO₂·HCl | C₇H₁₅NO₂·HCl |
| Molecular Weight | 195.7 g/mol [1] | 181.7 g/mol [2] |
| Appearance | White powder[1] | White to off-white crystalline powder[2] |
| Melting Point | 121 - 127 °C[1] | 145 - 149 °C[2] |
| Optical Rotation | [a]D25 = -18 ± 2º (c=1 in EtOH)[1] | [a]20D = -12 ± 1° (c=1 in 1N HCl)[2] |
| Storage Conditions | 0-8°C | 0-8°C |
Note: The difference in melting points suggests distinct crystal lattice energies, potentially arising from the different packing of the ethyl and methyl ester molecules. The variation in optical rotation is also noteworthy and is dependent on the solvent used for measurement.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of both esters will be very similar, with the key difference being the signals corresponding to the ester alkyl group.
-
D-Leucine Methyl Ester HCl: A singlet integrating to three protons is expected for the methyl ester group, typically in the range of 3.7-3.8 ppm.
-
D-Leucine Ethyl Ester HCl: A quartet integrating to two protons (from the -OCH₂- group) and a triplet integrating to three protons (from the -CH₃ group) are characteristic of the ethyl ester. The quartet would likely appear around 4.1-4.3 ppm and the triplet around 1.2-1.4 ppm.
-
-
¹³C NMR: The carbon NMR will also show distinct signals for the ester groups.
-
D-Leucine Methyl Ester HCl: A signal for the methoxy carbon (-OCH₃) is expected around 52 ppm.
-
D-Leucine Ethyl Ester HCl: Signals for the ethoxy group carbons (-OCH₂CH₃) would be anticipated around 61 ppm and 14 ppm.
-
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by characteristic absorptions of the functional groups present. Key expected peaks include:
-
N-H stretching of the primary amine hydrochloride salt, typically appearing as a broad band in the 3000-2800 cm⁻¹ region.
-
C=O stretching of the ester carbonyl group, a strong, sharp peak around 1735-1750 cm⁻¹. The exact position may differ slightly between the two esters.
-
C-O stretching of the ester, which will show two distinct bands. The asymmetric C-C-O stretch is typically found around 1250-1150 cm⁻¹, and the symmetric O-C-C stretch is in the 1100-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show fragmentation patterns characteristic of amino acid esters. Common fragments would include the loss of the alkoxy group (-OR) and cleavage of the side chain. The molecular ion peak (M⁺) would differ by 14 mass units, corresponding to the difference between an ethyl and a methyl group.
Biological Activity and Signaling Pathways
Both this compound and its methyl ester analog are derivatives of D-leucine, a non-proteinogenic amino acid. While L-leucine is well-known for its role in stimulating muscle protein synthesis through the mTOR signaling pathway, the specific roles of D-leucine and its esters are less characterized but of growing interest.[3][4][5] D-amino acids are being explored for their unique therapeutic potential, including their increased stability against enzymatic degradation.[3]
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a key activator of mTORC1 (mTOR complex 1). It is plausible that D-leucine derivatives could also interact with this pathway, potentially as modulators or inhibitors, although specific comparative data for the ethyl and methyl esters is not currently available.
Figure 1: Simplified mTOR signaling pathway activated by Leucine.
Experimental Protocols
To facilitate direct comparison, detailed experimental protocols for synthesis, characterization, and performance evaluation are provided below.
Synthesis of D-Leucine Esters
The following diagram outlines a general workflow for the synthesis and purification of D-Leucine ethyl and methyl ester hydrochlorides.
Figure 2: General workflow for the synthesis and characterization of D-Leucine ester hydrochlorides.
Protocol 1: Synthesis of D-Leucine Methyl Ester Hydrochloride
-
Materials: D-Leucine, trimethylchlorosilane (TMSCl), methanol (anhydrous).
-
Procedure:
-
In a round-bottom flask, suspend D-Leucine (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add TMSCl (2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude D-Leucine methyl ester hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure product.
-
Protocol 2: Synthesis of this compound
-
Materials: D-Leucine, absolute ethanol, hydrogen chloride (gas) or concentrated hydrochloric acid.
-
Procedure:
-
Suspend D-Leucine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Saturate the ethanolic suspension with dry hydrogen chloride gas while cooling in an ice bath. Alternatively, add concentrated hydrochloric acid dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
The resulting solid is the crude this compound.
-
Recrystallize the crude product from ethanol/diethyl ether to yield the pure compound.
-
Comparative Stability Analysis: Hydrolysis Study
The relative stability of the ethyl and methyl esters can be assessed by comparing their rates of hydrolysis under controlled conditions.
Protocol 3: Comparative Hydrolysis Rate Determination
-
Materials: this compound, D-Leucine methyl ester hydrochloride, buffered solutions (e.g., phosphate buffer at pH 7.4), HPLC system.
-
Procedure:
-
Prepare stock solutions of each ester hydrochloride of known concentration in the chosen buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by reverse-phase HPLC to quantify the remaining amount of the ester and the amount of D-Leucine formed.
-
Plot the concentration of the ester versus time for each compound.
-
Determine the rate of hydrolysis for each ester. A faster decrease in the ester concentration indicates lower stability. Generally, methyl esters are known to hydrolyze at a slightly faster rate than their ethyl ester counterparts.[3]
-
Comparative Solubility Assessment
Protocol 4: Equilibrium Solubility Determination
-
Materials: this compound, D-Leucine methyl ester hydrochloride, various solvents (e.g., water, ethanol, dichloromethane), analytical balance, thermostatted shaker.
-
Procedure:
-
Add an excess amount of each ester to a known volume of the solvent in a sealed vial.
-
Equilibrate the vials in a thermostatted shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved ester in the supernatant using a suitable analytical method (e.g., HPLC with a calibration curve, or gravimetric analysis after solvent evaporation).
-
The calculated concentration represents the equilibrium solubility of the ester in that solvent.
-
Conclusion
This compound and D-Leucine methyl ester hydrochloride are valuable chiral building blocks with distinct physicochemical properties. The choice between the two will depend on the specific requirements of the synthetic route and the desired properties of the final product. The ethyl ester, with its slightly greater lipophilicity, may offer different solubility and pharmacokinetic profiles compared to the more compact methyl ester. While direct comparative biological data is scarce, the provided protocols offer a framework for researchers to conduct their own head-to-head comparisons of stability, solubility, and biological activity. Further investigation into the differential effects of these D-amino acid esters on cellular signaling pathways, such as mTOR, could unveil novel therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
A Comparative Guide to the Quantification of D-Leucine Ethyl Ester Hydrochloride in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Leucine ethyl ester hydrochloride, a chiral amino acid derivative, in complex matrices is crucial for various applications, including pharmaceutical development, metabolic studies, and quality control. This guide provides an objective comparison of three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key analytical parameters, supported by detailed experimental protocols and visual workflows to aid in method selection and implementation.
Comparative Data Summary
The selection of an optimal analytical method hinges on a thorough understanding of its quantitative performance characteristics. The following table summarizes the typical performance parameters for the quantification of this compound using HPLC, GC-MS, and CE. These values are compiled from literature data on D-Leucine, amino acid esters, and validated methods for similar compounds.[1][2][3]
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC-UV (Chiral) | 1 - 10 µg/mL | 5 - 30 µg/mL | > 0.998 | < 5% | 95 - 105% |
| GC-MS | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | > 0.999 | < 10% | 90 - 110% |
| Capillary Electrophoresis (CE) | 0.1 - 5 µg/mL | 0.5 - 20 µg/mL | > 0.995 | < 10% | 90 - 110% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] Chiral HPLC, in particular, allows for the direct separation and quantification of enantiomers.[5][6]
Experimental Protocol: Chiral HPLC-UV
Objective: To separate and quantify this compound from its L-enantiomer and other components in a complex mixture.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA or similar)[3]
Reagents:
-
Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol or ethanol), with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point is Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.
-
Standard Solutions: Prepare stock solutions of this compound and L-Leucine ethyl ester hydrochloride in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the complex mixture in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.[7]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (for the ester carbonyl group)
-
Injection Volume: 10 µL
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration in the sample by interpolating its peak area on the calibration curve.
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of D-Leucine ethyl ester HCl.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for quantifying trace amounts of this compound.[8] However, due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[9][10]
Experimental Protocol: GC-MS with Derivatization
Objective: To quantify this compound in a complex mixture with high sensitivity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amino acid derivative analysis (e.g., DB-5ms or equivalent)
Reagents:
-
Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) is a common choice for creating stable and volatile derivatives.[11]
-
Solvent: Anhydrous pyridine or acetonitrile.
-
Standard Solutions: Prepare stock solutions of this compound in the chosen solvent.
-
Sample Preparation:
-
Extract this compound from the complex mixture using a suitable solvent and a solid-phase extraction (SPE) cartridge if necessary to remove interfering substances.[12]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent and solvent, and heat at 60-80°C for 30-60 minutes to complete the reaction.[2]
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized D-Leucine ethyl ester.
Data Analysis: Create a calibration curve using the peak areas of the derivatized standards. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of D-Leucine ethyl ester HCl.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption.[13] It is particularly well-suited for the analysis of charged species like this compound.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Objective: To rapidly quantify this compound in a complex aqueous mixture.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Background Electrolyte (BGE): A buffer solution such as 50 mM sodium phosphate at pH 2.5. The low pH ensures that the amino group of the analyte is protonated, carrying a positive charge.
-
Standard Solutions: Prepare stock and calibration standards of this compound in the BGE.
-
Sample Preparation: Dilute the complex mixture with the BGE and filter through a 0.22 µm syringe filter.[12]
CE Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the BGE before the first injection.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20-30 kV.
-
Capillary Temperature: 25°C.
-
Detection: UV detection at 200 nm.
Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample based on its peak area.
Capillary Electrophoresis Experimental Workflow
Caption: Workflow for CE analysis of D-Leucine ethyl ester HCl.
Conclusion
The choice between HPLC, GC-MS, and CE for the quantification of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC-UV is the method of choice when the primary goal is to separate and quantify the D-enantiomer from the L-enantiomer in a straightforward and robust manner.
-
GC-MS provides the highest sensitivity and is ideal for detecting and quantifying trace levels of the analyte, although it requires a derivatization step.
-
Capillary Electrophoresis offers a rapid and high-resolution analysis with minimal sample and solvent consumption, making it suitable for high-throughput screening in aqueous matrices.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can select and implement the most appropriate analytical method for their specific needs in quantifying this compound in complex mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Standardised methods for amino acid analysis of food | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. lcms.cz [lcms.cz]
Certificate of Analysis for D-Leucine ethyl ester hydrochloride reference standard
For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount. This guide provides a comprehensive comparison of D-Leucine ethyl ester hydrochloride reference standards, focusing on key analytical parameters to aid in the selection of the most suitable material for your research needs. This document summarizes quantitative data from typical Certificates of Analysis, details relevant experimental protocols, and provides visual workflows for key analytical tests.
Comparative Analysis of Specifications
The following table summarizes the typical specifications for this compound from various suppliers. It is important to note that these values represent typical specifications and may vary between specific lots. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Purity (by Titration) | ≥ 99.0% | ≥ 99.0% | ≥ 98.5% |
| Purity (by HPLC) | Report Value | ≥ 99% | Not Specified |
| Optical Rotation | -18° ± 2° (c=1 in EtOH)[1] | -17° to -19° (c=1 in EtOH) | Report Value |
| Melting Point | 121 - 127 °C[1] | 124 °C[2] | 122 - 126 °C |
| Appearance | White to off-white powder | White crystalline powder | White powder |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
Experimental Protocols
Detailed methodologies for the key experiments cited in the certificates of analysis are provided below. These protocols are based on established analytical techniques for amino acid esters.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the percentage purity of the this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (0.1% Trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the reference standard at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
-
Chiral Purity Analysis by Chiral HPLC
This method is crucial to confirm the enantiomeric purity of the this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column suitable for amino acid ester separation.
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid. The exact ratio should be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a solution of the this compound sample.
-
Inject the solution into the chiral HPLC system.
-
The chromatogram should show a single major peak corresponding to the D-enantiomer. The presence of a peak at the retention time of the L-enantiomer would indicate chiral impurity.
-
Determination of Optical Rotation
Optical rotation is a critical parameter for confirming the stereochemical identity of the compound.
-
Instrumentation: A calibrated polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Procedure:
-
Accurately weigh a specific amount of the this compound and dissolve it in a precise volume of ethanol (e.g., 1 g in 100 mL).
-
Transfer the solution to a polarimeter cell of a known path length (e.g., 1 dm).
-
Measure the angle of rotation at a controlled temperature (e.g., 25°C).
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the key analytical tests.
Caption: Workflow for Purity Analysis by HPLC.
Caption: Workflow for Chiral Purity Analysis.
Caption: Workflow for Optical Rotation Measurement.
References
A Comparative Analysis of D-Leucine Ethyl Ester Hydrochloride and D-Leucine: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
Quantitative data from the experimental protocols described below should be meticulously recorded and organized for clear comparison. The following tables illustrate how such data can be structured.
Table 1: Cell Permeability Parameters
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Efflux Ratio |
| D-Leucine | Insert experimental value | Insert experimental value |
| D-Leucine ethyl ester HCl | Insert experimental value | Insert experimental value |
| Control (e.g., Propranolol) | Insert experimental value | Insert experimental value |
| Control (e.g., Lucifer Yellow) | Insert experimental value | Insert experimental value |
Table 2: Metabolic Stability Parameters
| Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| D-Leucine | Insert experimental value | Insert experimental value |
| D-Leucine ethyl ester HCl | Insert experimental value | Insert experimental value |
| Control (e.g., Verapamil) | Insert experimental value | Insert experimental value |
Experimental Protocols
Detailed methodologies are crucial for generating reliable and reproducible comparative data. The following are standard in vitro protocols to assess cell permeability and metabolic stability.
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.
Objective: To determine the rate of transport of D-Leucine and D-Leucine ethyl ester hydrochloride across a monolayer of human intestinal epithelial cells (Caco-2).
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
D-Leucine and this compound
-
Control compounds: Propranolol (high permeability), Lucifer Yellow (low permeability)
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Cell Culture and Seeding: Caco-2 cells are cultured in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are seeded onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: The cells are maintained for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The culture medium is changed every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically used. The permeability of a paracellular marker like Lucifer Yellow is also assessed to confirm monolayer integrity.
-
Transport Experiment (Apical to Basolateral):
-
The cell monolayers are washed twice with pre-warmed HBSS.
-
The test compounds (D-Leucine and this compound) and controls are dissolved in HBSS at a final concentration (e.g., 10 µM) and added to the apical (donor) chamber.
-
Fresh HBSS is added to the basolateral (receiver) chamber.
-
The Transwell® plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh HBSS. A sample from the apical chamber is taken at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical): To investigate potential active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral chamber and samples collected from the apical chamber.
-
Sample Analysis: The concentration of the compounds in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber. The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Liver Microsomal Stability Assay
This assay is used to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro metabolic stability of D-Leucine and this compound in the presence of human liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
D-Leucine and this compound
-
Control compound (e.g., Verapamil, a compound with known metabolic instability)
-
Acetonitrile with an internal standard for reaction termination and sample preparation
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Incubation Mixture Preparation: A reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer is prepared.
-
Compound Incubation: The test compounds (D-Leucine and this compound) and the control compound are added to the microsomal mixture at a final concentration (e.g., 1 µM) and pre-incubated at 37°C for a few minutes.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system is also performed to assess non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Sample Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Mandatory Visualizations
Signaling Pathway
While the direct signaling effects of D-Leucine are not as extensively studied as those of L-Leucine, the latter is a well-known activator of the mTORC1 pathway, which is a central regulator of cell growth and protein synthesis. Understanding this pathway provides a basis for investigating whether D-Leucine or its ethyl ester derivative might have any modulatory effects.
Caption: L-Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to compare the biological properties of this compound and D-Leucine.
Caption: Workflow for comparing D-Leucine and its ethyl ester derivative.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of D-Leucine Ethyl Ester Hydrochloride
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this, protecting both personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of D-Leucine ethyl ester hydrochloride, ensuring compliance and operational integrity.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Based on available safety data, the following personal protective equipment (PPE) and handling measures are recommended.
| Personal Protective Equipment (PPE) | Handling Guidelines |
| Eye Protection | Wear safety glasses with side shields or goggles.[1] |
| Hand Protection | Wear appropriate protective gloves.[1][2] |
| Skin and Body Protection | Wear a lab coat and other protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[2][3][4] For large spills or in poorly ventilated areas, use a NIOSH/MSHA approved respirator.[1] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound, as with any laboratory chemical, must comply with federal, state, and local regulations.[5] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[2]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.[6] This includes contaminated items such as weigh boats, gloves, and wipes.[6]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof hazardous waste container.[6]
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents or strong acids.[2][3]
Step 2: Container Management
-
Use only approved and properly labeled hazardous waste containers obtained from your institution's Environmental Health and Safety (EHS) department.[6]
-
Ensure containers are kept tightly closed when not in use and are stored in a designated, well-ventilated secondary containment area.[1][3][6]
Step 3: Accidental Spill Cleanup
-
In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[3][4]
-
For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid creating dust.[2][3][4]
-
For liquid spills, cover with an inert absorbent material, then carefully collect the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste by the EHS department or a licensed waste disposal contractor.[6][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling D-Leucine Ethyl Ester Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with D-Leucine ethyl ester hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Pre-Handling Risk Assessment
Before working with this compound, a thorough risk assessment is necessary. This compound is a white, crystalline solid.[1][2][3] While some safety data sheets (SDS) indicate it is not classified as a hazardous substance, it may cause skin and respiratory tract irritation.[1][3][4] It is also hygroscopic, meaning it can absorb moisture from the air.[2]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂·HCl | [1][5] |
| Molecular Weight | 195.69 - 195.7 g/mol | [1][5] |
| Appearance | White solid / powder | [1][2][5] |
| Melting Point | 121 - 137 °C (249.8 - 278.6 °F) | [2][5][6] |
| Odor | Odorless | [2][6] |
| Storage Conditions | Refrigerate (2°C - 8°C), keep dry, and store under an inert atmosphere (e.g., Nitrogen).[2][5][7] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to create a barrier between the user and the chemical.
-
Eye Protection : Wear safety glasses with side shields or chemical safety goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3][8]
-
Hand Protection : Chemical-resistant protective gloves, such as nitrile gloves, are required.[2][8][9] It is crucial to inspect gloves for any damage before use and remove them carefully to avoid skin contamination.[2][8]
-
Body Protection : A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[1][8] In cases of potential splashing or significant exposure, chemical-resistant coveralls may be necessary.[10]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3][8] However, if dust is generated, an effective dust mask or a NIOSH/MSHA approved respirator should be used.[1][4]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures minimal exposure and reduces the risk of contamination.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling :
-
In Case of a Spill :
Caption: Workflow for Safely Handling this compound.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3][6] Seek medical attention.[2]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[2][3][6] If irritation develops, get medical attention.[1]
-
Inhalation : Move the person to fresh air.[2][3][6] If breathing difficulties occur, seek medical attention.[2]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward.[2][3][6] Do not induce vomiting.[1] Seek medical attention if symptoms occur.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection : Collect waste material in a suitable, labeled, and sealed container.[2][6]
-
Regulatory Compliance : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated PPE : Used gloves and other disposable PPE should be collected in a designated waste container and disposed of as chemical waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 73913-65-2 | FL49653 [biosynth.com]
- 8. fishersci.ie [fishersci.ie]
- 9. hsa.ie [hsa.ie]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
